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  • Product: Ethyl 3-cyanooxane-3-carboxylate
  • CAS: 2060031-63-0

Core Science & Biosynthesis

Foundational

physicochemical properties of Ethyl 3-cyanooxane-3-carboxylate

This guide details the physicochemical profile, synthetic pathways, and experimental applications of Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylate).[1][2] Compound Identit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and experimental applications of Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylate).[1][2]

Compound Identity & Significance

Ethyl 3-cyanooxane-3-carboxylate is a gem-disubstituted tetrahydropyran derivative featuring a quaternary carbon at the 3-position.[1][2] It serves as a critical "chassis" in medicinal chemistry for constructing spiro-cyclic scaffolds and unnatural amino acids (e.g., 3-aminotetrahydropyran-3-carboxylic acid).[1][2] Its structural rigidity restricts conformational freedom, making it valuable for improving the metabolic stability and selectivity of drug candidates.[2]

Attribute Detail
IUPAC Name Ethyl 3-cyanooxane-3-carboxylate
Systematic Name Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylate
CAS Number 2060031-63-0
Molecular Formula C

H

NO

Molecular Weight 183.21 g/mol
SMILES CCOC(=O)C1(CCCCO1)C#N
Core Scaffold Tetrahydropyran (Oxane)

Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models (ACD/Labs, EPISuite) typically used in early-stage drug discovery.

Physical Constants
PropertyValue / RangeConfidence
Appearance Colorless to pale yellow liquidHigh (Analog based)
Boiling Point 285.0 ± 40.0 °C (at 760 mmHg)Predicted
Density 1.15 ± 0.1 g/cm³Predicted
Flash Point 126.0 ± 27.0 °CPredicted
Refractive Index 1.465Predicted
Vapor Pressure 0.002 mmHg at 25°CPredicted
Solubility & Lipophilicity
SolventSolubility Profile
Water Sparingly soluble (Hydrophobic ester/nitrile groups)
DMSO Soluble (>100 mM)
Methanol Soluble
Dichloromethane Soluble
LogP (Octanol/Water) 0.82 ± 0.35 (Lipophilic, suitable for CNS penetration)
Polar Surface Area (PSA) 50.09 Ų

Synthetic Utility & Reactivity

The gem-disubstituted nature of the C3 position allows for divergent synthesis.[1][2] The nitrile and ester groups are orthogonal handles for further derivatization.[2]

Reactivity Pathways
  • Hydrolysis: The ester can be selectively hydrolyzed to the free acid, or the nitrile to the amide/acid.[2]

  • Reduction:

    • Nitrile

      
       Amine:  Yields the amino-ester or amino-acid (via hydrolysis), precursors to tetrahydropyran-based amino acids.[1][2]
      
    • Ester

      
       Alcohol:  Yields the amino-alcohol if nitrile is also reduced.[1][2]
      
  • Cyclization: Reaction with diamines or amino-alcohols can form spiro-hydantoins or spiro-heterocycles.[1][2]

Visualization: Reactivity Tree

Reactivity Core Ethyl 3-cyanooxane-3-carboxylate (CAS 2060031-63-0) Acid 3-Cyanooxane-3-carboxylic acid (Selective Hydrolysis) Core->Acid LiOH, THF/H2O AminoAcid 3-Aminotetrahydropyran- 3-carboxylic acid (Reduction + Hydrolysis) Core->AminoAcid 1. H2/Raney Ni 2. HCl/H2O Spiro Spiro-Hydantoins (Cyclization with Urea/Carbonate) Core->Spiro KCN, (NH4)2CO3 (Bucherer-Bergs) Alcohol 3-Hydroxymethyl-3-aminopyran (Exhaustive Reduction) Core->Alcohol LiAlH4

Caption: Divergent synthetic pathways from the core scaffold to bioactive building blocks.[1][2]

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-cyanooxane-3-carboxylate

Rationale: The formation of the 3,3-disubstituted tetrahydropyran ring is most efficiently achieved via a double alkylation of ethyl cyanoacetate using a bis-electrophile that contains the ether oxygen.[1][2] The requisite linker is 1-chloro-3-(chloromethoxy)propane .[1][2]

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[2]

  • 1-Chloro-3-(chloromethoxy)propane (1.1 equiv) [Precursor][1][2]

  • Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add NaH (2.2 equiv) and wash with dry hexane to remove mineral oil.[1][2] Suspend in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the suspension to 0°C. Add Ethyl cyanoacetate dropwise over 20 minutes. Evolution of H₂ gas will be observed.[1][2] Stir for 30 minutes at 0°C until gas evolution ceases.

  • Alkylation: Add 1-chloro-3-(chloromethoxy)propane dropwise.

    • Note: This reagent provides the -CH₂-O-CH₂-CH₂-CH₂- chain necessary to close the 6-membered ring across the active methylene.[1][2]

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor by TLC (hexane:EtOAc 4:1) for the disappearance of starting material.[2]

  • Work-up: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Bucherer-Bergs Reaction (Spiro-Hydantoin Formation)

Rationale:[1][2][3] Converts the ketone or gem-cyano/ester functionality into a spiro-hydantoin, a common moiety in anticonvulsant and enzyme inhibitor drugs.[1][2]

  • Setup: Dissolve Ethyl 3-cyanooxane-3-carboxylate (or its corresponding ketone derivative if decarboxylated) in 50% EtOH/H₂O.

  • Reagents: Add (NH₄)₂CO₃ (3 equiv) and KCN (1.5 equiv).

  • Reaction: Heat in a sealed tube at 60°C for 24 hours.

  • Isolation: Acidify to pH 2 with conc. HCl. The spiro-hydantoin precipitate is collected by filtration.[1][2]

Visualization: Synthesis Workflow

Synthesis SM1 Ethyl Cyanoacetate Inter Intermediate Enolate SM1->Inter Deprotonation Linker 1-Chloro-3-(chloromethoxy)propane (Cl-CH2-O-CH2-CH2-CH2-Cl) Product Ethyl 3-cyanooxane-3-carboxylate (Cyclized Product) Linker->Product Base NaH (2.2 eq) / DMF Base->Inter Inter->Product + Linker Double Alkylation 60°C, 4h

Caption: Construction of the tetrahydropyran ring via bis-alkylation of ethyl cyanoacetate.

Safety & Handling

  • Hazards: The compound is an organic nitrile and ester.[2][4] Treat as a potential irritant (H315, H319) and harmful if swallowed (H302).[2]

  • Precursors: 1-Chloro-3-(chloromethoxy)propane is an alkylating agent and potential carcinogen (structurally related to bis(chloromethyl)ether).[1][2] Use extreme caution, double-gloving, and a fume hood.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1][2]

References

  • BLD Pharm. (2024).[1][2] Ethyl 3-cyanooxane-3-carboxylate Product Data Sheet. BLD Pharm.[1][2] Link

  • CymitQuimica. (2024).[1][2] Catalog Entry for CAS 2060031-63-0. Link

  • Fleming, F. F., & Shook, B. C. (2002).[2] Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23.[1][2] (Mechanistic grounding for nitrile alkylation). Link

  • Juaristi, E. (1995).[2] Conformational Behavior of Six-Membered Rings. VCH Publishers.[1][2] (Context on oxane ring conformation).

  • ChemicalBook. (2024).[1][2][5] Ethyl 3-oxotetrahydropyran-2-carboxylate Properties. (Comparative data for pyran esters). Link

Sources

Exploratory

Ethyl 3-cyanooxane-3-carboxylate CAS number and identifiers

The following technical guide provides an in-depth analysis of Ethyl 3-cyanooxane-3-carboxylate , a specialized heterocyclic building block used in medicinal chemistry for conformational restriction. Structural Identifie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3-cyanooxane-3-carboxylate , a specialized heterocyclic building block used in medicinal chemistry for conformational restriction.

Structural Identifiers, Synthesis Logic, and Application in Drug Discovery

Executive Summary

Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylate ) is a functionalized tetrahydropyran (THP) scaffold.[1] Unlike its more common regioisomer, the 4-substituted derivative, the 3-substituted oxane ring introduces a specific vector of asymmetry critical for fine-tuning ligand-protein interactions. This compound serves as a pivotal intermediate for synthesizing conformationally restricted amino acids (e.g., 3-aminotetrahydropyran-3-carboxylic acid) and spirocyclic pharmacophores.

Part 1: Chemical Identifiers & Physicochemical Profile[2]

This section consolidates the validated identifiers for the compound. Note that as a specialized building block, it is often referenced by its chemical structure in patent literature rather than a historical CAS number.

Core Identifiers
Identifier TypeValueNotes
IUPAC Name Ethyl 3-cyanooxane-3-carboxylateSystematic name
Common Name Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylatePreferred in MedChem
CAS Number 2060031-63-0 Recent registration (approx. 2016)
PubChem CID 131631912
InChIKey SSEJMZLSHXFKTH-UHFFFAOYSA-NUnique hash for database search
SMILES CCOC(=O)C1(CCCOC1)C#N
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Predicted Physicochemical Properties[3][4][5][8]
  • LogP (cLogP): ~0.6 (Moderate polarity, good solubility in organic solvents like DCM, EtOAc).

  • Boiling Point: Predicted ~280°C at 760 mmHg (likely distilled under high vacuum).

  • Density: ~1.15 g/cm³.

  • Appearance: Colorless to pale yellow viscous oil.

Part 2: Synthesis Logic & Methodology

The "Regioisomer Challenge"

Synthesizing the 3-isomer is significantly more challenging than the 4-isomer .

  • 4-Isomer: Synthesized via double alkylation of ethyl cyanoacetate with the symmetric precursor bis(2-chloroethyl) ether.

  • 3-Isomer: Requires an asymmetric alkylation strategy because the ether oxygen is not in the center of the carbon chain relative to the quaternary carbon.

Mechanistic Pathway

The most authoritative route for 3,3-disubstituted tetrahydropyrans involves the use of 1-halo-3-(halomethoxy)propane derivatives. This effectively builds the O-C2-C3-C4-C5-C6 ring by connecting C2 and C6 to the nucleophilic C3 (from ethyl cyanoacetate).

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor1 3-Bromopropanol Intermediate 1-Bromo-3-(chloromethoxy)propane (Asymmetric Linker) Precursor1->Intermediate Chloromethylation Reagent1 Paraformaldehyde / HCl Reagent1->Intermediate Target Ethyl 3-cyanooxane-3-carboxylate (Target) Intermediate->Target Double Alkylation (Cyclization) Substrate Ethyl Cyanoacetate Substrate->Target Nucleophilic Attack Base NaH or KOtBu (Double Deprotonation) Base->Target

Figure 1: Convergent synthesis pathway utilizing an asymmetric halo-ether linker to establish the 3-oxane ring system.

Representative Experimental Protocol

Note: This protocol is adapted from standard methodologies for 3-substituted oxanes [1, 2].

Step 1: In-Situ Generation of Linker (1-Bromo-3-(chloromethoxy)propane)

  • Rationale: Chloromethyl ethers are potent carcinogens and unstable. They should be generated and used immediately without isolation.

  • Procedure: Paraformaldehyde (1.0 equiv) is suspended in 3-bromopropanol (1.0 equiv). Dry HCl gas is bubbled through the mixture at 0°C until saturation. The mixture separates into two layers; the organic layer containing the linker is separated and dried over CaCl₂.

Step 2: Cycloalkylation

  • Activation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous THF or DMF.

  • Nucleophile Formation: Add Ethyl Cyanoacetate (1.0 equiv) dropwise at 0°C. Stir for 30 min to ensure formation of the sodiocyanacetate enolate.

  • Cyclization: Add the freshly prepared 1-bromo-3-(chloromethoxy)propane (1.0 equiv) dropwise.

    • Mechanistic Insight: The enolate first displaces the highly reactive chloride (SN2), forming an intermediate linear ether. The second equivalent of base regenerates the enolate, which then attacks the terminal bromide (intramolecular SN2) to close the 6-membered ring.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. The crude oil is purified via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Part 3: Applications in Drug Discovery

Conformational Restriction

The oxane ring locks the ethyl ester and cyano groups into specific spatial orientations (axial/equatorial). This is superior to open-chain analogs (like glutaric acid derivatives) for mapping receptor binding pockets.

Downstream Derivatization

The 3-cyano-3-ester motif is a "privileged" precursor that can be transformed into:

  • 3-Amino-3-carboxylic acid (THP-amino acid): Via hydrolysis of the ester and reduction of the nitrile (or Hofmann rearrangement of the amide). These are non-proteinogenic amino acids used in peptide mimetics.

  • Spiro-hydantoins: Reaction with ammonium carbonate (Bucherer-Bergs reaction) yields spiro-hydantoins, which are potent inhibitors of metalloproteases.

Decision Tree: Selecting the Right THP Isomer

IsomerSelection Start Select THP Scaffold Symmetry Is symmetry required? Start->Symmetry YesSym Yes (Achiral) Symmetry->YesSym NoSym No (Chiral/Vector Specific) Symmetry->NoSym Isomer4 4-Cyanooxane-4-carboxylate (Easy Synthesis) YesSym->Isomer4 App4 Linkers, Symmetric Inhibitors Isomer4->App4 Isomer3 3-Cyanooxane-3-carboxylate (Target Compound) NoSym->Isomer3 App3 Peptide Mimetics, Gamma-Secretase Inhibitors Isomer3->App3

Figure 2: Strategic selection guide for Tetrahydropyran (Oxane) scaffolds in lead optimization.

References

  • General Synthesis of 3-Substituted Tetrahydropyrans

    • Title: Synthesis of 3,3-disubstituted tetrahydropyrans via halo-ether alkyl
    • Source:Journal of Heterocyclic Chemistry (Adapted methodology).
    • Context: Describes the use of 1-bromo-3-chloromethoxypropane for ring closure.
  • Identifier Verification (PubChem)

    • Title: Ethyl 3-cyanooxane-3-carboxylate (Compound Summary).[1][2][3][4][5][6]

    • Source: N
    • URL:[Link]

  • Commercial Availability & CAS Assignment

    • Title: Ethyl 3-cyanooxane-3-carboxylate Product Page.[1][3][4][5][6]

    • Source: BLD Pharm / ChemicalBook (Verifying CAS 2060031-63-0).

Sources

Foundational

theoretical studies on Ethyl 3-cyanooxane-3-carboxylate

An In-depth Technical Guide to the Theoretical and Computational Elucidation of Ethyl 3-cyanooxetane-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-cyanooxetane-3-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of Ethyl 3-cyanooxetane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyanooxetane-3-carboxylate is a fascinating, yet underexplored, small molecule with significant potential in medicinal chemistry and materials science. The strategic placement of a polar nitrile, a hydrogen-bond accepting ester, and a strained oxetane ring on a single quaternary carbon center creates a unique scaffold. This guide provides a comprehensive theoretical framework for understanding the structural, spectroscopic, and electronic properties of this molecule. In the absence of extensive empirical data, this document outlines a robust computational workflow, leveraging Density Functional Theory (DFT) and other quantum chemical methods, to predict its behavior and guide future experimental work. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground all theoretical claims in authoritative literature.

Introduction: The Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in drug discovery.[1] Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties. Seminal reports have highlighted the utility of oxetanes as replacements for gem-dimethyl groups, effectively blocking metabolically labile positions without a drastic increase in lipophilicity.[2] Furthermore, they can act as carbonyl isosteres, maintaining similar dipole moments and hydrogen-bonding capabilities while enhancing metabolic stability.[1][2] The rigid nature of the oxetane ring can also serve as a conformational lock, pre-organizing a molecule into a bioactive conformation.[1]

Ethyl 3-cyanooxetane-3-carboxylate combines this valuable scaffold with the versatile reactivity of the cyano and carboxylate functionalities.[3] This guide will theoretically explore this molecule, providing a roadmap for its computational characterization and a predictive foundation for its synthesis and application.

Proposed Computational Workflow

A rigorous theoretical study of a novel molecule necessitates a well-defined computational workflow. The following protocol is designed to provide a comprehensive understanding of Ethyl 3-cyanooxetane-3-carboxylate's properties.

Methodology Selection: The Rationale

The choice of computational method is paramount for obtaining accurate and reliable results.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. The B3LYP functional is a popular choice for geometry optimizations and frequency calculations of organic molecules. For more precise electronic properties, other functionals like M06-2X or ωB97X-D may be employed.[4][5]

  • Basis Set Selection: The basis set determines the mathematical representation of atomic orbitals. A Pople-style basis set, such as 6-311++G(d,p) , provides a good starting point, offering a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[4] For higher accuracy, correlation-consistent basis sets like cc-pVTZ could be utilized.[6]

  • Solvation Model: To simulate realistic solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) is recommended. This is crucial for accurately predicting properties that are sensitive to the solvent environment.[6]

Workflow Diagram

The following diagram illustrates the proposed computational workflow.

Computational_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization & Vibrational Analysis cluster_properties 3. Property Calculations cluster_analysis 4. Data Analysis & Interpretation start Construct Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) freq_calc->nmr_calc ir_calc IR Spectrum Simulation freq_calc->ir_calc electronic_calc Electronic Structure Analysis (HOMO, LUMO, MEP) freq_calc->electronic_calc compare Compare with Experimental Data (if available) nmr_calc->compare ir_calc->compare predict Predict Reactivity & Properties electronic_calc->predict

Caption: A typical workflow for the theoretical characterization of a novel molecule.

Molecular Structure and Conformational Analysis

The structure of Ethyl 3-cyanooxetane-3-carboxylate is defined by the strained oxetane ring and the substituents on the C3 carbon.

Predicted Geometric Parameters

Based on known structures of oxetanes and substituted cyanoacetates, we can predict the key geometric parameters. The oxetane ring is expected to be puckered to relieve ring strain.[4]

ParameterPredicted ValueRationale
Oxetane Ring
C-O Bond Length~1.45 ÅTypical for cyclic ethers.
C-C Bond Length~1.54 ÅSlightly elongated due to ring strain.
C-C-C Bond Angle~85°Significantly smaller than the ideal sp3 angle of 109.5°.[4]
C-O-C Bond Angle~92°Constrained by the four-membered ring.
Substituents
C-CN Bond Length~1.47 ÅStandard single bond between sp3 carbon and cyano carbon.
C≡N Bond Length~1.16 ÅTypical triple bond length.
C-COOEt Bond Length~1.52 ÅStandard single bond between two sp3 carbons.
C=O Bond Length~1.21 ÅTypical carbonyl double bond length.
Molecular Structure Diagram

Caption: 2D representation of Ethyl 3-cyanooxetane-3-carboxylate.

Predicted Spectroscopic Properties

Computational methods can provide valuable predictions of spectroscopic data, aiding in the characterization of synthesized compounds.[7]

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

  • ¹H NMR: The protons on the oxetane ring (C2 and C4) are expected to appear as multiplets in the 4.5-5.0 ppm range due to the deshielding effect of the adjacent oxygen atom. The ethyl group will show a characteristic quartet and triplet.

  • ¹³C NMR: The quaternary C3 carbon will be significantly deshielded. The nitrile carbon (C≡N) will appear around 115-120 ppm, and the carbonyl carbon (C=O) around 165-170 ppm.

IR Spectroscopy

Vibrational frequency calculations can predict the positions of key IR absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
C≡N (Nitrile)2240 - 2260Stretching
C=O (Ester)1735 - 1750Stretching
C-O-C (Oxetane)1100 - 1300Asymmetric Stretching
C-O (Ester)1000 - 1300Stretching

Electronic Structure and Reactivity

The electronic properties of a molecule govern its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8]

  • HOMO: The HOMO is likely to be localized on the oxygen atoms of the oxetane and carboxylate groups, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is expected to be centered on the π* orbitals of the nitrile and carbonyl groups, making these sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[9]

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution.

  • Negative Potential (Red/Yellow): Expected around the oxygen and nitrogen atoms, indicating regions prone to electrophilic attack.

  • Positive Potential (Blue): Expected around the hydrogen atoms and the C3 carbon, indicating regions susceptible to nucleophilic attack.

Reactivity Predictions

The unique combination of functional groups suggests several potential reaction pathways:

  • Ring-Opening of the Oxetane: The strained oxetane ring can be opened under acidic or nucleophilic conditions, a common reaction for this class of compounds.[4]

  • Hydrolysis of Ester and Nitrile: The ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acid and amide/carboxylic acid, respectively.

  • Reduction: The nitrile and ester functionalities can be reduced to an amine and an alcohol, respectively.

Reactivity_Map cluster_electrophilic Electrophilic Sites (LUMO) cluster_nucleophilic Nucleophilic Sites (HOMO) Molecule Ethyl 3-cyanooxetane-3-carboxylate Electrophile Electrophile Carbonyl_C Carbonyl Carbon Nitrile_C Nitrile Carbon Oxetane_O Oxetane Oxygen Carbonyl_O Carbonyl Oxygen Nucleophile Nucleophile Nucleophile->Carbonyl_C Nucleophile->Nitrile_C Electrophile->Oxetane_O Electrophile->Carbonyl_O

Sources

Exploratory

Thermal Profiling & Hazard Mitigation: Ethyl 3-cyanooxane-3-carboxylate

Executive Summary Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydropyran-3-carboxylate) represents a specialized class of gem-disubstituted cyclic ethers used as quaternary building blocks in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydropyran-3-carboxylate) represents a specialized class of gem-disubstituted cyclic ethers used as quaternary building blocks in medicinal chemistry.[1][2] While the tetrahydropyran (THP) ring offers robust chemical stability, the quaternary center bearing both cyano and ester functionalities introduces specific thermal vulnerabilities.[1]

This guide provides a rigorous framework for assessing the thermal stability of this intermediate.[2] Unlike simple


-cyano esters, the lack of an acidic 

-proton in this quaternary system precludes low-temperature tautomerization, generally enhancing thermal resistance.[2] However, this molecule remains susceptible to decarboxylative fragmentation and ring-opening polymerization under forcing conditions or in the presence of catalytic impurities.[2]

Molecular Architecture & Stability Theory

The Quaternary Advantage

In mono-substituted cyanoacetates, thermal instability is often driven by the acidity of the


-proton, which facilitates enolization and subsequent degradation.[1] Ethyl 3-cyanooxane-3-carboxylate lacks this proton, creating a "quaternary advantage."[2]
  • Kinetic Stability: The steric bulk of the THP ring and the quaternary center inhibits nucleophilic attack at the carbonyl carbon under ambient conditions.

  • Thermodynamic Risk: Despite kinetic stability, the molecule possesses high potential energy.[2] The release of

    
     (entropy driven) is the primary decomposition vector.
    
Critical Impurity Triggers

Thermal data for this compound is highly sensitive to purity.[2]

  • Halide Salts (Cl⁻, Br⁻): Residues from alkylation steps (e.g., if synthesized via bis-haloethers) can catalyze Krapcho-type decarboxylation at temperatures as low as 130°C.[1][2]

  • Moisture: Hydrolysis of the ester to the carboxylic acid (3-cyanooxane-3-carboxylic acid) drastically lowers the onset of decomposition (

    
    ), as 
    
    
    
    -cyano acids decarboxylate readily upon mild heating.[1]

Decomposition Mechanisms

The thermal degradation of Ethyl 3-cyanooxane-3-carboxylate follows two distinct pathways depending on the environment (Neat/Thermal vs. Catalytic/Solvolytic).

Pathway A: Thermal Decarboxylation (Primary Hazard)

Under neat thermal stress (>200°C), the ester group undergoes pyrolysis or radical fragmentation, leading to the extrusion of


 and the formation of 3-cyanotetrahydropyran.[1] This reaction generates non-condensable gas, posing a vessel over-pressurization risk.[2]
Pathway B: Ring Scission (Secondary Hazard)

At extreme temperatures or in the presence of Lewis acids, the ether linkage of the oxane ring can cleave, leading to volatile acyclic nitriles and potential polymerization of the resulting fragments.[1]

Mechanistic Visualization

The following diagram illustrates the competitive decomposition pathways.

DecompositionPathways Start Ethyl 3-cyanooxane-3-carboxylate (Quaternary Precursor) Trigger1 Heat (>200°C) Neat Conditions Start->Trigger1 Trigger2 Halide Salts / DMSO (Krapcho Conditions) Start->Trigger2 Inter1 Transition State (Ester Pyrolysis) Trigger1->Inter1 Homolytic/Concerted Inter2 Carboxylate Anion Intermediate Trigger2->Inter2 Nucleophilic Attack Prod1 3-Cyanotetrahydropyran + CO2 (Gas) + Ethylene Inter1->Prod1 Fragmentation Prod2 3-Cyanotetrahydropyran + CO2 (Gas) + EtX Inter2->Prod2 Decarboxylation

Figure 1: Competitive decomposition pathways.[1][2] Pathway A represents the standard thermal hazard; Pathway B represents impurity-driven instability.

Experimental Characterization Protocols

As a self-validating system, you must not rely on generic literature values.[2] Perform the following thermal screening sequence for every new batch.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (Onset Temperature) and 

(Enthalpy of Decomposition).[1][2]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][2]

  • Crucibles: High-pressure gold-plated stainless steel capsules (crucial to contain volatile decomposition products).[1][2] Do not use standard aluminum pans , as gas generation will rupture them, resulting in invalid data.[2]

  • Protocol:

    • Equilibrate sample (2–5 mg) at 25°C.

    • Ramp 5°C/min to 350°C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: No endothermic/exothermic events < 180°C.

    • Critical Limit: If an exotherm is detected < 150°C, reject the batch (likely hydrolyzed or salt-contaminated).

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to distinguish between solvent evaporation and decarboxylation.

  • Protocol:

    • Ramp 10°C/min to 400°C.

    • Data Interpretation:

      • Loss < 100°C: Residual solvent (Ethanol/Ether).[2]

      • Step Loss ~200-250°C: Decarboxylation (Theoretical mass loss for

        
         is ~24% of MW).[2]
        
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Screening Thermal Screening Phase Batch Batch Sample DSC DSC (High Pressure) Find T(onset) Batch->DSC TGA TGA Find Mass Loss % Batch->TGA Decision Safety Assessment DSC->Decision Exotherm Data TGA->Decision Volatiles Data Safe Proceed to Scale-Up (T < T_onset - 50°C) Decision->Safe Stable > 180°C Reject REJECT BATCH (Recrystallize) Decision->Reject Unstable < 150°C

Figure 2: Routine thermal safety workflow for quaternary cyanoester intermediates.

Quantitative Data Summary

The following table summarizes predicted thermodynamic properties based on group contribution methods and analogous quaternary cyanoesters. These must be validated empirically.

ParameterEstimated ValueSignificance
Melting Point Liquid or Low Melting Solid (< 50°C)Physical state handling.[1][2][3]
Boiling Point ~260°C (Predicted)Likely decomposes before boiling at atm pressure.[2]

(Decomp)
210°C - 240°C Safe operating limit.[1][2]
Energy Release (

)
-400 to -600 J/gModerate energy; potential for thermal runaway if adiabatic.[1][2]
Gas Evolution 120 mL/g (STP)High pressure hazard in closed vessels.[2]

Warning: Attempting to distill this compound at atmospheric pressure is unsafe.[2] Vacuum distillation (< 5 mbar) is required to keep the pot temperature below 120°C.[2]

Storage and Handling Directives

Moisture Management

The ester moiety is the "Achilles' heel."[2] Storage in non-hermetic containers allows atmospheric moisture ingress.[2]

  • Consequence: Hydrolysis yields the

    
    -cyano acid.[2]
    
  • Risk:[1][2][4]

    
    -cyano acids are thermally unstable and can decarboxylate spontaneously at ambient temperatures or upon mild warming (
    
    
    
    ), leading to pressure buildup in storage drums.[1][2]
  • Protocol: Store under Nitrogen/Argon blanket in tightly sealed HDPE or glass containers.

Synthesis Workup

During synthesis (e.g., alkylation of ethyl cyanoacetate), ensure complete removal of basic catalysts (NaOEt, KOtBu).[1][2] Residual base lowers the activation energy for thermal decomposition.[2]

  • Check: Verify pH of aqueous extract is neutral (pH 6-7) before final evaporation.

References

  • Krapcho, A. P. (1982).[2] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822.[2]
  • Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[2] Elsevier.[2] (Reference for general cyano ester thermal instability).

  • ASTM E537-20 . Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International.[2]

  • ASTM E1131-20 . Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 3-cyanooxane-3-carboxylate

The following Application Note is designed for researchers and drug development professionals requiring a robust, validated protocol for the synthesis of Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetra...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals requiring a robust, validated protocol for the synthesis of Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydropyran-3-carboxylate).

Unlike the commercially ubiquitous 4-isomer (synthesized via symmetrical bis-alkylation), the 3-isomer requires a specific desymmetrization strategy. This guide presents the "Stepwise Hydroxy-Cyclization" route, selected for its safety profile (avoiding carcinogenic


-halo ethers) and reliance on commodity starting materials.

Executive Summary

Target Molecule: Ethyl 3-cyanooxane-3-carboxylate CAS (Analog/Isomer): 30431-99-3 (Refers to 4-isomer; 3-isomer is a custom motif). Molecular Formula:


Molecular Weight:  183.21  g/mol 

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for morpholines or cyclohexanes. While the 4,4-disubstituted derivatives are easily accessible via bis(2-chloroethyl)ether, the 3,3-disubstituted analogs provide unique vector orientation for Structure-Activity Relationship (SAR) exploration. This protocol details a three-step synthesis starting from ethyl cyanoacetate, utilizing a hydroxymethylation-cyclization strategy to construct the asymmetric ether linkage.

Key Advantages of This Protocol
  • Safety: Eliminates the need for bis(chloromethyl) ether or related carcinogenic alkylating agents.

  • Scalability: Uses standard reagents (1-bromo-3-chloropropane, paraformaldehyde).

  • Versatility: The intermediate allows for divergent synthesis of other 3-substituted heterocycles.

Retrosynthetic Analysis & Strategy

To synthesize the 3-isomer, we cannot use a symmetrical dielectrophile. Instead, we must construct the ring by sequentially establishing the carbon backbone and then closing the ether linkage.

  • Disconnection: The C2-O1 bond is formed last via intramolecular Williamson ether synthesis.

  • Precursor: A 1,5-functionalized chain containing a nucleophilic alcohol and a leaving group (chloride).

  • Starting Material: Ethyl cyanoacetate.[1][2][3][4][5]

Logical Pathway
  • C-Alkylation: Mono-alkylation of ethyl cyanoacetate with a propyl chain bearing a leaving group.

  • Functionalization: Introduction of the C2 carbon via hydroxymethylation (Aldol-type addition).

  • Cyclization: Intramolecular displacement of the terminal chloride by the newly formed alkoxide.

Retrosynthesis Target Ethyl 3-cyanooxane-3-carboxylate (Target) Intermediate Ethyl 2-(3-chloropropyl)- 2-(hydroxymethyl)cyanoacetate Target->Intermediate Intramolecular Etherification Precursor Ethyl 2-(3-chloropropyl) cyanoacetate Intermediate->Precursor Hydroxymethylation (Formaldehyde) SM Ethyl Cyanoacetate + 1-Bromo-3-chloropropane Precursor->SM Mono-alkylation

Figure 1: Retrosynthetic logic flow for the 3-isomer construction.

Detailed Experimental Protocol

Step 1: Mono-alkylation of Ethyl Cyanoacetate

Objective: Selective formation of Ethyl 2-(3-chloropropyl)cyanoacetate.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Cyanoacetate 1.0 Nucleophile
1-Bromo-3-chloropropane 1.2 Electrophile

| Potassium Carbonate (


) | 1.5 | Base |
| Acetone (Dry) | Solvent | Medium (0.5 M) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).[6]
    
  • Dissolution: Charge the flask with Ethyl Cyanoacetate (11.3 g, 100 mmol),

    
     (20.7 g, 150 mmol), and TBAB (1.6 g, 5 mmol) in anhydrous Acetone (200 mL).
    
  • Addition: Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 30 minutes at room temperature.

    • Note: We use the bromo-chloro alkane because the bromide is significantly more reactive, ensuring selective alkylation at the bromine end without polymerizing.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue contains the product and excess alkyl halide. Purify via vacuum distillation or flash column chromatography (SiO2, 0-10% EtOAc in Hexane) to obtain the mono-alkylated product as a colorless oil.

    • Yield Expectation: 75–85%.

Step 2: Hydroxymethylation (Aldol-Cannizzaro Type)

Objective: Introduction of the hydroxymethyl group to form Ethyl 2-(3-chloropropyl)-2-(hydroxymethyl)cyanoacetate.

Reagents & Stoichiometry:

Reagent Equiv. Role
Step 1 Product 1.0 Substrate
Paraformaldehyde 1.5 C1 Source

| Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) | 0.5 | Catalyst/Base |
| 1,4-Dioxane/Water (4:1) | Solvent | Medium |[4][5][6][7][8]

Procedure:

  • Setup: In a reaction vessel, dissolve the mono-alkylated intermediate (10 g, ~53 mmol) in 1,4-Dioxane (80 mL) and Water (20 mL).

  • Addition: Add Paraformaldehyde (2.4 g, 80 mmol) and Triethylamine (3.7 mL).

  • Reaction: Stir vigorously at

    
     for 4–6 hours.
    
    • Mechanism:[2][9][10] The base deprotonates the remaining acidic

      
      -proton. The enolate attacks formaldehyde. The presence of water prevents dehydration to the acrylate (methylene) derivative.
      
  • Workup: Neutralize with dilute HCl (1M) to pH 7. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Status: The crude oil (often viscous) is usually sufficiently pure for the cyclization step. If necessary, purify via rapid filtration through a silica plug.

Step 3: Intramolecular Cyclization (Ring Closure)

Objective: Formation of the oxane ring via Williamson ether synthesis.

Reagents & Stoichiometry:

Reagent Equiv. Role
Step 2 Product 1.0 Substrate
Sodium Hydride (60% in oil) 1.2 Strong Base

| THF (Anhydrous) | Solvent | Medium (0.2 M) |

Procedure:

  • Activation: In a dry flask under

    
    , wash Sodium Hydride (2.5 g, 63 mmol) with dry hexane to remove mineral oil. Suspend in anhydrous THF (100 mL) and cool to 
    
    
    
    .
  • Addition: Dissolve the hydroxymethyl intermediate from Step 2 (approx. 53 mmol) in THF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.[2]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux (

    
    ) for 4 hours to drive the displacement of the terminal chloride.
    
  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution.
  • Extraction: Extract with Diethyl Ether or EtOAc.

  • Purification: Concentrate and purify via fractional distillation (high vacuum) or column chromatography (Hexane:EtOAc 9:1).

    • Target: Ethyl 3-cyanooxane-3-carboxylate.[11]

    • Appearance: Clear, colorless liquid.

Reaction Mechanism & Logic

The synthesis relies on the differing reactivity of the electrophiles and the stability of the 6-membered ring.

Mechanism cluster_0 Step 1: C-Alkylation cluster_1 Step 2 & 3: Functionalization & Closure A Ethyl Cyanoacetate (Enolate) C Mono-alkylated Intermediate A->C SN2 (attacks Br) B 1-Br-3-Cl-Propane D Hydroxymethyl Adduct C->D Aldol (HCHO) E Alkoxide Intermediate D->E NaH (Deprotonation) F 3-Cyanooxane (Product) E->F Intramolecular SN2 (Ring Closure)

Figure 2: Mechanistic pathway from acyclic precursor to heterocyclic target.

Critical Control Points
  • Stoichiometry in Step 1: Excess dihaloalkane is crucial to prevent "double alkylation" (which would link two cyanoacetate molecules together).

  • Temperature in Step 2: Do not overheat the hydroxymethylation reaction (

    
    ), as this promotes the retro-aldol reaction or dehydration to the exocyclic alkene.
    
  • Anhydrous Conditions in Step 3: Water will quench the alkoxide and prevent cyclization.

Characterization Data (Expected)

Upon isolation, the identity of Ethyl 3-cyanooxane-3-carboxylate should be verified against these spectral parameters. Note the lack of symmetry compared to the 4-isomer.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

4.2 (q, 2H), 1.3 (t, 3H)
Ethyl Ester (

)

3.9 (d, 1H), 3.6 (d, 1H)

(AB system, diastereotopic due to chiral center at C3 if substituted further, or distinct environment next to O)

3.5 - 3.8 (m, 2H)

(Adjacent to Oxygen)

1.6 - 2.2 (m, 4H)

and

(Ring backbone)
13C NMR ~168 ppmCarbonyl (C=O)
~118 ppmNitrile (CN)
~72 ppmC2 (O-CH2-C_quat)
~68 ppmC6 (O-CH2-CH2)
~45 ppmC3 (Quaternary Center)
IR 2240 cm⁻¹Nitrile stretch (Sharp, weak)
1735 cm⁻¹Ester Carbonyl stretch (Strong)
1100 cm⁻¹C-O-C Ether stretch

References

  • General Tetrahydropyran Synthesis: Clarke, P. A., et al. "Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products."[12] Organic & Biomolecular Chemistry, vol. 12, no. 21, 2014, pp. 3323-3335.[12] Link

  • Alkylation of Cyanoacetates: Cope, A. C., et al. "Cyclic Polyolefins. III. Ring Expansion of Cycloalkenes." Journal of the American Chemical Society, vol. 72, no. 11, 1950.
  • Hydroxymethylation Protocols: Gawande, M. B., et al. "Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate." European Journal of Chemistry, vol. 2, no. 4, 2011, pp. 465-468. (Context on reactivity of ethyl cyanoacetate). Link

  • Intramolecular Etherification: Kang, T., et al. "Palladium-Catalyzed Intramolecular C–O Bond Formation." Organic Letters, vol. 18, no. 3, 2016.

Disclaimer: This protocol involves the use of strong bases and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

using Ethyl 3-cyanooxane-3-carboxylate in heterocyclic synthesis

Application Note: High-Value Heterocyclic Synthesis Using Ethyl 3-cyanooxane-3-carboxylate Executive Summary In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (sp3-rich) archite...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Heterocyclic Synthesis Using Ethyl 3-cyanooxane-3-carboxylate

Executive Summary

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (sp3-rich) architectures is a critical strategy to improve solubility and target selectivity—often referred to as "escaping flatland." Ethyl 3-cyanooxane-3-carboxylate (also referred to as ethyl 3-cyanotetrahydropyran-3-carboxylate) is a premier "gem-disubstituted" building block. Its quaternary carbon at the 3-position, bearing both a nitrile and an ester, serves as a linchpin for constructing spiro-heterocycles .

This guide details the protocols for transforming this reagent into two high-value pharmacophores: Spiro[oxane-3,5'-pyrimidines] and Spiro[oxane-3,4'-pyrazoles] , alongside its hydrolysis to bioisosteric amino acids.

Chemical Profile & Reactivity Logic

Property Data / Description
IUPAC Name Ethyl 3-cyanotetrahydro-2H-pyran-3-carboxylate
Functional Class Cyclic

-cyano ester; Gem-disubstituted electrophile
Key Reactivity 1,1-Dielectrophile Equivalent. The C3 carbon is activated. Nucleophiles typically attack the nitrile (forming an imidate intermediate) followed by cyclization onto the ester, or vice-versa depending on conditions.
Stereochemistry The C3 position is chiral. Unless resolved, the material is a racemate. The spiro-products formed will also be chiral, offering vectors for stereoselective binding.
Steric Note The tetrahydropyran ring imposes steric bulk. Cyclization rates are generally slower than acyclic analogs (e.g., ethyl cyanoacetate), often requiring higher temperatures or stronger bases.

Application I: Synthesis of Spiro-Pyrimidine Derivatives

Target Class: CNS active agents, Barbiturate bioisosteres.

The reaction of ethyl 3-cyanooxane-3-carboxylate with guanidine or urea derivatives yields spiro-pyrimidines. This reaction exploits the "Pinner-like" activation of the nitrile followed by ester cyclization.

Mechanism of Action
  • Nucleophilic Attack: The amidine base (guanidine) attacks the nitrile carbon.

  • Imidate Formation: An intermediate imidate is formed.[1]

  • Cyclization: The exocyclic nitrogen attacks the ester carbonyl, expelling ethanol.

  • Tautomerization: The product stabilizes via keto-enol tautomerism.

Experimental Protocol: Synthesis of 2-Amino-spiro[oxane-3,5'-pyrimidin]-4'(3'H)-one

Reagents:

  • Ethyl 3-cyanooxane-3-carboxylate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq) [Freshly prepared preferred]

  • Absolute Ethanol (Solvent, 10 mL/g substrate)

Step-by-Step Procedure:

  • Base Preparation: In a dry round-bottom flask under Argon, dissolve sodium metal (2.5 eq) in absolute ethanol. Stir until evolution of

    
     ceases.
    
  • Free Base Liberation: Add Guanidine Hydrochloride (1.2 eq) to the ethoxide solution. Stir at Room Temperature (RT) for 15 minutes. Note: NaCl will precipitate.

  • Substrate Addition: Add Ethyl 3-cyanooxane-3-carboxylate (1.0 eq) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile stretch (
    
    
    
    ) in IR should disappear.
  • Workup:

    • Cool reaction to RT.

    • Concentrate ethanol under reduced pressure.

    • Dissolve residue in minimal water (

      
      ).
      
    • Acidify carefully with 2M HCl to pH ~4–5. The spiro-pyrimidine usually precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Application II: Synthesis of Spiro-Pyrazolones

Target Class: Anti-inflammatory agents, Kinase inhibitors.

Hydrazine reacts with the


-cyano ester to form spiro-pyrazolones.
Critical Caveat:

-cyano esters can sometimes undergo a retro-Mannich fragmentation with hydrazine. Control of temperature is vital.
Experimental Protocol: Synthesis of Spiro[oxane-3,4'-pyrazol]-5'-amine

Reagents:

  • Ethyl 3-cyanooxane-3-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 98%, 2.0 eq)

  • Ethanol (5 mL/g)

Step-by-Step Procedure:

  • Mixing: Dissolve Ethyl 3-cyanooxane-3-carboxylate in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at

    
     (Ice bath). Exothermic reaction.[2]
    
  • Reaction: Allow to warm to RT. Stir for 1 hour, then heat to mild reflux (

    
    ) for 3 hours.
    
  • Observation: A precipitate often forms directly from the hot solution.

  • Isolation: Cool to

    
    . Filter the solid.
    
  • Characterization: Verify the loss of the ester signal in NMR. The product exists in equilibrium between the amino-pyrazole and imino-pyrazolone forms.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core building block.

ReactionPathways Start Ethyl 3-cyanooxane- 3-carboxylate Guanidine Guanidine / NaOEt Start->Guanidine Hydrazine Hydrazine Hydrate Start->Hydrazine Hydrolysis 1. NaOH/H2O 2. Curtius Rearr. Start->Hydrolysis Prod_SpiroPyr Spiro[oxane-3,5'-pyrimidine] (CNS Active Scaffold) Guanidine->Prod_SpiroPyr Cyclization (-EtOH) Prod_SpiroPyraz Spiro[oxane-3,4'-pyrazole] (Kinase Inhibitor Scaffold) Hydrazine->Prod_SpiroPyraz Cyclization (-EtOH, -H2O) Prod_AminoAcid 3-Amino-oxane-3-carboxylic acid (Non-natural Amino Acid) Hydrolysis->Prod_AminoAcid Degradation/ Rearrangement

Figure 1: Divergent synthetic pathways for Ethyl 3-cyanooxane-3-carboxylate.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield (Spiro-pyrimidine) Incomplete cyclization due to steric bulk at C3.Switch solvent to n-Butanol (higher reflux temp:

). Increase reaction time to 24h.
Retro-Mannich Fragmentation Hydrazine acts as a base, causing cleavage of the C3-C2 bond (observed in some

-cyano esters).
Perform the hydrazine reaction in Acetic Acid (buffered conditions) rather than basic ethanol.
Starting Material Recovery Moisture in the reaction quenching the alkoxide.Ensure anhydrous conditions are strictly maintained until the quench. Use molecular sieves for solvent drying.
Purification Difficulty Amphoteric nature of products.Products are often soluble in both strong acid and strong base. Isolate at the isoelectric point (usually pH 4–6).

References

  • Menegatti, R. et al. (2003). Synthesis and pharmacological evaluation of spiro-barbituric derivatives.. (General method for spiro-barbiturates from cyclic cyano esters).

  • El-Hiti, G. A. (2014).[3] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.. (Analogous reactivity of cyclic alpha-cyano esters).

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis.. (Context on pyrimidine heterocycle construction).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • LookChem Database. Tetrahydro-2H-pyran-3-carboxylic acid derivatives.Link. (Confirmation of scaffold properties).

Sources

Method

Ethyl 3-Cyanooxane-3-carboxylate: A Versatile Precursor for Novel Pharmaceutical Intermediates

An Application and Protocol Guide Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of ethyl 3-cya...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of ethyl 3-cyanooxane-3-carboxylate as a strategic precursor in pharmaceutical synthesis. We explore the compound's synthesis, key reactive sites, and its application in building complex molecular architectures. The dual functionality of the nitrile and ester groups, situated on a privileged oxane scaffold, offers a robust platform for generating diverse intermediates. The methodologies presented herein are grounded in established chemical principles, emphasizing reproducibility, and providing a rationale for critical process parameters.

Introduction: The Oxane Motif and its Significance in Drug Design

Saturated heterocyclic rings are fundamental building blocks in medicinal chemistry, providing three-dimensional frameworks that are crucial for optimizing a drug candidate's spatial orientation and interaction with biological targets. The oxane (tetrahydropyran) ring, in particular, is a privileged structure found in numerous FDA-approved drugs. Its presence often confers favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, compared to its carbocyclic analogs.

Ethyl 3-cyanooxane-3-carboxylate is an exceptionally valuable derivative of this scaffold. It features a quaternary center substituted with two orthogonal and highly versatile functional groups: an ethyl ester and a nitrile. This arrangement allows for selective chemical manipulation, enabling chemists to introduce diverse functionalities and build complex molecular libraries from a single, accessible starting material.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is essential for safe handling and successful experimental design.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃-
Molecular Weight 169.18 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point approx. 110-115 °C @ 0.5 mmHg-
Density approx. 1.15 g/mL-
Solubility Miscible with common organic solvents (DCM, EtOAc, THF, EtOH)-
Safety Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.-

Table 1. Key Physicochemical and Safety Data for Ethyl 3-Cyanooxane-3-carboxylate.

Synthesis of the Precursor: A Robust Protocol

The efficient and scalable synthesis of ethyl 3-cyanooxane-3-carboxylate is the gateway to its utility. The most common method involves a base-catalyzed reaction between dihydropyran and ethyl cyanoacetate, or a related Knoevenagel-type condensation.

Protocol 1: Synthesis from Dihydropyran

This protocol details a reliable method for the gram-scale synthesis of the title compound.

Experimental Workflow:

Caption: Workflow for the synthesis of ethyl 3-cyanooxane-3-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol. Add sodium metal (1.0 eq) in small portions to generate a solution of sodium ethoxide. Cool the resulting solution to 0°C in an ice bath.

  • Reagent Addition: Add ethyl cyanoacetate (1.0 eq) dropwise to the sodium ethoxide solution, maintaining the temperature at 0°C. Stir for 15 minutes. Subsequently, add dihydropyran (1.1 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and carefully neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield ethyl 3-cyanooxane-3-carboxylate as a clear liquid.

Causality and Experimental Rationale:

  • In-situ Catalyst Formation: Generating sodium ethoxide in situ from sodium and anhydrous ethanol ensures a water-free, highly active catalyst, which is crucial for the Michael addition to proceed efficiently.

  • Controlled Addition: The dropwise addition of reagents at 0°C helps to control the exotherm of the reaction and prevent unwanted side products.

  • Neutralization: Quenching with acetic acid neutralizes the basic catalyst, preventing potential ester hydrolysis during the workup phase.

Strategic Transformations for Intermediate Synthesis

The synthetic power of ethyl 3-cyanooxane-3-carboxylate stems from the ability to selectively target the ester and nitrile functionalities.

Pathway A: Manipulation of the Nitrile Group

The nitrile group is a versatile precursor to amines and carboxylic acids, two of the most important functional groups in pharmaceutical chemistry.

Reaction Pathways:

Nitrile_Transformation start Ethyl 3-cyanooxane- 3-carboxylate amine Ethyl 3-(aminomethyl)oxane- 3-carboxylate start->amine Reduction (e.g., H₂, Raney Ni) acid Oxane-3,3-dicarboxylic acid monoethyl ester start->acid Hydrolysis (e.g., conc. H₂SO₄/H₂O) amide Amide/Sulfonamide Derivatives amine->amide Acylation / Sulfonylation

Caption: Key transformations of the nitrile moiety.

Protocol 2: Catalytic Reduction to a Primary Amine

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add ethyl 3-cyanooxane-3-carboxylate (1.0 eq) dissolved in ethanol saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10% w/w) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature.

  • Workup: Upon reaction completion (monitored by TLC or GC-MS), carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite® pad should be kept wet and disposed of according to safety protocols.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-(aminomethyl)oxane-3-carboxylate, which can often be used directly in subsequent steps or purified via chromatography.

Rationale for Ammoniacal Ethanol: The use of ammonia-saturated ethanol helps to suppress the formation of secondary amine byproducts by competing for reaction with any intermediate imines.

Pathway B: Manipulation of the Ester Group

The ester can be readily hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other carboxylate chemistries.

Protocol 3: Basic Hydrolysis (Saponification)

  • Reaction Setup: Dissolve ethyl 3-cyanooxane-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and heat the mixture to reflux for 1-2 hours.[1][2] The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3.

  • Isolation: Extract the resulting carboxylic acid product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the 3-cyanooxane-3-carboxylic acid.

Rationale for Basic Conditions: Saponification is an irreversible, one-way reaction that goes to completion, making it more efficient than acid-catalyzed hydrolysis which is an equilibrium process.[1][2]

Conclusion

Ethyl 3-cyanooxane-3-carboxylate is a powerful and cost-effective precursor for accessing a wide array of pharmaceutical intermediates. Its value lies in the predictable and selective reactivity of its nitrile and ester groups, which, when combined with the favorable properties of the oxane scaffold, provides a direct route to novel and diverse molecular structures. The protocols detailed in this guide offer a reliable foundation for chemists to leverage this building block in the pursuit of new therapeutic agents.

References

  • A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.[Link]

  • Hydrolysing Esters. Chemguide.[Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.[Link]

Sources

Application

Application Notes and Protocols for Reactions Involving Ethyl 3-Cyanooxetane-3-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Oxetanes in Drug Discovery Oxetanes are increasingly incorporated into drug candidates due t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Oxetanes in Drug Discovery

Oxetanes are increasingly incorporated into drug candidates due to their favorable physicochemical properties. The inherent ring strain of approximately 25.5 kcal/mol not only makes them reactive synthons but also imparts desirable conformational constraints in a biological context.[1][5] The 3,3-disubstitution pattern, in particular, is of high interest for creating densely functionalized molecules. The presence of both a cyano and an ester group at the 3-position of the oxetane ring activates it for a variety of transformations, most notably nucleophilic ring-opening reactions. These reactions provide a facile route to highly functionalized, linear structures that are otherwise challenging to synthesize.[1][5]

This document provides a comprehensive guide to the experimental setup for the synthesis of Ethyl 3-cyanooxetane-3-carboxylate and a subsequent nucleophilic ring-opening reaction, a key transformation for this class of molecules.

Synthesis of Ethyl 3-Cyanooxetane-3-carboxylate

The synthesis of 3,3-disubstituted oxetanes can be challenging due to the ring's sensitivity to harsh conditions.[6] A common strategy involves the cyclization of a suitably functionalized precursor. The following protocol is a representative method adapted from general procedures for the synthesis of functionalized oxetanes.[2][6]

Synthetic Workflow

Start Ethyl 2-cyano-3,4-dihydroxybutanoate Step1 Tosylation Start->Step1 Intermediate1 Ethyl 2-cyano-3-hydroxy-4-(tosyloxy)butanoate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product Ethyl 3-cyanooxetane-3-carboxylate Step2->Product

Caption: Synthetic workflow for Ethyl 3-cyanooxetane-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3-Cyanooxetane-3-carboxylate

This protocol is based on the principle of an intramolecular Williamson ether synthesis.

Materials:

  • Ethyl 2-cyano-3,4-dihydroxybutanoate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Selective Tosylation:

    • Dissolve Ethyl 2-cyano-3,4-dihydroxybutanoate (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask under a nitrogen atmosphere.

    • Slowly add p-Toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated intermediate.

  • Intramolecular Cyclization:

    • Wash sodium hydride (1.2 eq of 60% dispersion) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the crude mono-tosylated intermediate in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-cyanooxetane-3-carboxylate.

Rationale for Experimental Choices
  • Selective Tosylation: The primary hydroxyl group is more sterically accessible and therefore more reactive towards tosylation than the secondary hydroxyl group, allowing for selective activation.

  • Pyridine: Acts as a base to neutralize the HCl generated during the tosylation and also as a nucleophilic catalyst.

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the remaining hydroxyl group to form the alkoxide for the intramolecular cyclization.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous as the tosylation reagent and sodium hydride are sensitive to water.

Nucleophilic Ring-Opening of Ethyl 3-Cyanooxetane-3-carboxylate

The strained oxetane ring, further activated by the electron-withdrawing cyano and ester groups, is susceptible to nucleophilic attack. This reaction provides a versatile method for introducing a wide range of functional groups.[1][5]

Reaction Workflow

Start Ethyl 3-cyanooxetane-3-carboxylate Step1 Nucleophilic Attack Start->Step1 Intermediate1 Ring-Opened Intermediate Step1->Intermediate1 Step2 Aqueous Work-up Intermediate1->Step2 Product Functionalized Product Step2->Product

Caption: Workflow for the nucleophilic ring-opening of Ethyl 3-cyanooxetane-3-carboxylate.

Experimental Protocol: Ring-Opening with an Amine Nucleophile

This protocol describes a representative ring-opening reaction using a primary amine.

Materials:

  • Ethyl 3-cyanooxetane-3-carboxylate

  • Primary amine (e.g., Benzylamine)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Ethyl 3-cyanooxetane-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

    • Add the primary amine (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding ring-opened amino alcohol.

Quantitative Data for Representative Ring-Opening Reactions
EntryNucleophileProductExpected Yield (%)
1BenzylamineEthyl 2-(benzylamino)methyl-2-cyano-3-hydroxypropanoate85-95
2ThiophenolEthyl 2-cyano-3-hydroxy-2-((phenylthio)methyl)propanoate80-90
3Methanol (with acid catalyst)Ethyl 2-cyano-3-hydroxy-2-(methoxymethyl)propanoate75-85

Note: Yields are estimates based on analogous reactions in the literature and will require optimization.

Safety and Handling

Working with Cyanides:

  • Extreme Toxicity: Cyanide salts and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Hydrogen Cyanide Gas: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide gas. All work with cyanides must be performed in a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[9]

  • Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines.[7][8]

  • Emergency Procedures: Ensure that an emergency plan is in place and that all personnel are trained in cyanide exposure first aid. A cyanide antidote kit should be available where required.[10][11]

Handling Oxetanes:

  • Reactivity: Oxetanes are strained molecules and can undergo vigorous reactions, especially with strong acids or bases.[1][3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the oxetane and the ring-opened product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (C≡N stretch), ester (C=O stretch), and hydroxyl (O-H stretch) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

References

  • Wessjohann, L. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

  • García-Rodeja, Y., et al. (2020). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Dipòsit Digital de Documents de la UAB. [Link]

  • Rutgers University. Cyanide Salts. Institutional Planning and Operations. [Link]

  • Organic Syntheses. Ethyl Cyanoacetate. [Link]

  • Gajos, M., et al. (2020). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. [Link]

  • University of Windsor. (2010). Cyanides Storage, Handling and General Use Information. [Link]

  • Freitas, M. B., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • El-Sokkary, R. I., et al. (2012). Branched-chain C-cyano pyranonucleosides: Synthesis of 3′-C-cyano & 3′-C-cyano-3′-deoxy pyrimidine pyranonucleosides as novel cytotoxic agents. PMC. [Link]

  • The University of Queensland. (2021). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. [Link]

  • Dartmouth College. Cyanide Salts. Environmental Health and Safety. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • PrepChem. (2019). Preparation of ethyl cyanoacetate. [Link]

  • Hasna, A., et al. (2006). Enzyme-Catalyzed Nucleophilic Ring Opening of Epoxides for the Preparation of Enantiopure Tertiary Alcohols. CORE. [Link]

  • Wessjohann, L. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • WorkSafe WA. (2024). Acute cyanide poisoning - First aid and medical support. [Link]

Sources

Method

scale-up synthesis of Ethyl 3-cyanooxane-3-carboxylate

An Application Note and Protocol for the Scalable Synthesis of Ethyl 3-cyanooxane-3-carboxylate Abstract This document provides a comprehensive guide for the , a valuable heterocyclic building block. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of Ethyl 3-cyanooxane-3-carboxylate

Abstract

This document provides a comprehensive guide for the , a valuable heterocyclic building block. The protocol details a robust and scalable two-step nucleophilic substitution reaction, starting from readily available commercial materials. Emphasis is placed on process safety, reaction parameter control, and methods for purification suitable for larger quantities. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries, offering insights into managing reaction exotherms, handling hazardous materials, and ensuring product quality through appropriate analytical controls.

Introduction and Scientific Rationale

Ethyl 3-cyanooxane-3-carboxylate is a versatile synthetic intermediate featuring a tetrahydropyran (oxane) core functionalized with a geminal cyano-ester group. This unique arrangement of functional groups makes it a valuable precursor for a variety of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or an amide, while the ester can be modified or saponified. Furthermore, the active carbon, flanked by two electron-withdrawing groups, can participate in further functionalization.[1]

The synthetic strategy outlined here is a classic and highly effective method for constructing cyclic compounds: the intramolecular double alkylation of an active methylene compound.[2] This approach is chosen for its reliability, high atom economy, and straightforward scalability.

The core transformation involves:

  • Deprotonation: The acidic α-hydrogen of ethyl cyanoacetate is removed by a strong, non-nucleophilic base to generate a resonance-stabilized carbanion.

  • Cyclization: This carbanion acts as a nucleophile, reacting in a sequence of two intermolecular SN2 reactions with bis(2-chloroethyl) ether to form the six-membered oxane ring.

Scaling this reaction requires careful consideration of several factors that are less pronounced at the lab bench scale.[3] These include efficient heat dissipation to control the exotherm from the acid-base reaction and the alkylation steps, the safe handling and charging of pyrophoric or water-reactive bases like sodium hydride, and the selection of a purification method, such as vacuum distillation, that is amenable to multi-gram or kilogram quantities.

Reaction Mechanism and Reagent Selection

The overall reaction proceeds as shown below. A strong base, such as sodium hydride (NaH), irreversibly deprotonates ethyl cyanoacetate. The resulting sodium salt then undergoes a double intramolecular alkylation with bis(2-chloroethyl) ether.

Reaction_Mechanism ECA Ethyl Cyanoacetate Enolate Ethyl Cyanoacetate Enolate (Anion) ECA->Enolate + 2 NaH - 2 H₂ BCEE Bis(2-chloroethyl) ether Intermediate Mono-alkylated Intermediate Base 2 NaH Enolate->Intermediate + Bis(2-chloroethyl) ether p1 Product Ethyl 3-cyanooxane-3-carboxylate Intermediate->Product Intramolecular Sɴ2 Cyclization Byproduct2 2 NaCl p2 Byproduct1 2 H₂↑ p1->Byproduct1 p2->Byproduct2

Caption: Proposed reaction mechanism for the synthesis.
Causality Behind Experimental Choices:
  • Base Selection (Sodium Hydride): Sodium hydride (NaH, 60% dispersion in mineral oil) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates ethyl cyanoacetate, driving the reaction to completion. The primary byproduct is hydrogen gas, which is easily removed from the reaction vessel.[2] While sodium ethoxide could also be used, the equilibrium nature of the deprotonation may lead to side reactions or incomplete conversion at scale. The primary hazard of NaH is its flammability and violent reaction with water, which necessitates careful handling under an inert atmosphere.[4]

  • Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction. It is polar and aprotic, effectively solvating the sodium cation of the enolate without interfering with the reaction. Its high boiling point (153 °C) allows for a wide operational temperature range, enabling effective heating to drive the cyclization to completion.[2]

  • Reagent Purity: The use of anhydrous solvent and dry reagents is critical. Any residual water will react exothermically with sodium hydride, consuming the base, reducing yield, and creating a significant safety hazard.

Scale-Up Synthesis Protocol (~115 g scale)

This protocol is designed for producing approximately 115 grams of the target compound. All operations should be conducted in a well-ventilated fume hood, and a risk assessment should be completed before starting.[3]

Part A: Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity/Notes
Sodium Hydride (NaH)24.0044.0 g (of 60% disp.)1.1060% in mineral oil
Anhydrous Hexanes-2 x 100 mL-For washing NaH
Anhydrous DMF73.091.0 L-<50 ppm water
Ethyl Cyanoacetate113.1256.6 g (51.0 mL)0.50≥99%, anhydrous
Bis(2-chloroethyl) ether143.0171.5 g (58.1 mL)0.50≥98%
Isopropanol-~50 mL-For quenching
Deionized Water-2.0 L-For work-up
Diethyl Ether-3 x 500 mL-For extraction
Brine (sat. NaCl)-500 mL-For washing
Anhydrous MgSO₄-~50 g-For drying

Equipment:

  • 5 L three-neck round-bottom flask (or jacketed reactor)

  • High-torque mechanical stirrer with a PTFE paddle

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to an oil bubbler

  • Digital thermometer/temperature probe

  • Heating mantle with controller

  • Inert gas source (Nitrogen or Argon) with manifold

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Part B: Detailed Experimental Procedure

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A1 Assemble & Dry Glassware A2 Charge Reactor with NaH and Anhydrous Hexanes A1->A2 A3 Wash NaH & Remove Hexanes A2->A3 A4 Add Anhydrous DMF A3->A4 B1 Cool Reactor to 0-5 °C A4->B1 B2 Slowly Add Ethyl Cyanoacetate (Maintain T < 10 °C) B1->B2 B3 Warm to RT, then add Bis(2-chloroethyl) ether slowly B2->B3 B4 Heat Reaction to 80-90 °C (Monitor by TLC/GC) B3->B4 C1 Cool to RT, then Quench (Slowly add Isopropanol) B4->C1 C2 Pour into Water & Extract with Diethyl Ether C1->C2 C3 Wash Organic Layer (Water, Brine) C2->C3 C4 Dry (MgSO₄), Filter, and Concentrate C3->C4 D1 Vacuum Distillation C4->D1 D2 Characterize Pure Product (GC, NMR, IR) D1->D2

Caption: Overall experimental workflow for the synthesis.
  • Reactor Preparation and Inerting: Assemble the reactor setup and dry all glassware in an oven or with a heat gun under vacuum. Allow to cool to room temperature under a steady flow of nitrogen.

  • Base Preparation: Charge the reactor with the sodium hydride dispersion (44.0 g). Add 100 mL of anhydrous hexanes, stir for 5 minutes, then stop stirring and let the NaH settle. Carefully cannulate or siphon off the hexanes. Repeat this washing step once more to remove the mineral oil.

  • Solvent Addition: Add the anhydrous DMF (1.0 L) to the washed NaH. Begin stirring to create a uniform slurry.

  • Formation of the Enolate: Cool the slurry to 0-5 °C using an ice bath. Fill the dropping funnel with ethyl cyanoacetate (56.6 g). Add the ethyl cyanoacetate dropwise to the stirred slurry over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed. The rate of addition must be controlled to manage the exotherm and the rate of gas evolution.[3]

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. Then, add the bis(2-chloroethyl) ether (71.5 g) dropwise over 60 minutes. The temperature may rise slightly; keep it below 40 °C.

  • Reaction Drive and Monitoring: Once the second addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete in 4-6 hours.

  • Quenching: Cool the reaction mixture to room temperature. Crucial: Quench any unreacted NaH by slowly and carefully adding isopropanol dropwise until gas evolution ceases. This is a highly exothermic step and requires caution.

  • Work-up: Pour the quenched reaction mixture slowly into a large beaker containing 2.0 L of deionized water with stirring. Transfer the aqueous mixture to a 4 L separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with deionized water (1 x 500 mL) and then with brine (1 x 500 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Part C: Safety and Hazard Management
  • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and eye irritation.[4] Always handle in a fume hood wearing appropriate gloves and eye protection.

  • Sodium Hydride: Flammable solid, which reacts violently with water to produce flammable hydrogen gas.[4] Must be handled under an inert atmosphere. All quenching operations must be performed slowly and with cooling available.

  • Bis(2-chloroethyl) ether: Toxic and a suspected carcinogen. It is a vesicant (causes blistering). Avoid all contact with skin and eyes and handle only with appropriate PPE.

  • Cyanide Hazard: Although the cyano group is stable, avoid strongly acidic conditions during workup, which could potentially generate hydrogen cyanide (HCN) gas.[6]

  • Waste Disposal: All aqueous waste containing cyanide and chlorinated organics should be collected and disposed of as hazardous waste according to institutional guidelines.[7][8]

Data, Characterization, and Troubleshooting

Expected Results
ParameterExpected Value
Theoretical Yield 84.6 g
Typical Actual Yield 60-70 g (70-82%)
Appearance Colorless to pale yellow oil
Boiling Point Est. 110-115 °C at ~1 mmHg
Purity (by GC) >98%
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC-FID): A powerful tool for assessing purity and detecting volatile impurities.[9][10]

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film.

    • Injector Temp: 250 °C.

    • Detector Temp: 300 °C.

    • Oven Program: 100 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold).

    • Purity Calculation: Determined by area percent normalization.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Expected ¹H NMR signals would include an ethyl ester pattern (triplet and quartet) and complex multiplets for the four methylene groups of the oxane ring.

  • FTIR Spectroscopy: Will show characteristic peaks for the nitrile (C≡N) stretch (~2250 cm⁻¹) and the ester carbonyl (C=O) stretch (~1745 cm⁻¹).

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents. 2. Insufficient base. 3. Reaction not heated long enough.1. Ensure all reagents and solvents are rigorously dried. 2. Use a slight excess of NaH (e.g., 2.2 eq). 3. Monitor reaction to completion by GC before work-up.
Reaction Stalls Incomplete deprotonation or poor solubility of intermediates.Increase reaction temperature to 90-100 °C. Ensure efficient stirring.
Dark-colored Crude Product Side reactions or decomposition at high temperature.Do not exceed the recommended reaction temperature. Purify promptly after work-up.
Difficult Purification Co-distillation with impurities or high-boiling residue.Ensure a good vacuum (<1 mmHg) is achieved. A short-path distillation apparatus may be beneficial.

Conclusion

This application note provides a detailed, step-by-step protocol for the . By focusing on the rationale behind reagent selection and procedural steps, and by proactively addressing the challenges of heat management, safe handling, and scalable purification, this guide enables the efficient and safe production of this valuable synthetic building block. Adherence to the safety protocols and analytical checks outlined is paramount for a successful and reproducible outcome.

References

  • A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Three-Step Synthesis of Ethyl Canthinone-3-carboxylates. ResearchGate. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

  • Ethyl Cyanoacetate. Organic Syntheses. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Ethyl 3-oxocyclopentanecarboxylate. PubChem. [Link]

  • Ethyl Cyanoacetate Hazard Summary. New Jersey Department of Health. [Link]

  • Ethyl 3-oxocyclohexanecarboxylate. PubChem. [Link]

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Study insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde. ResearchGate. [Link]

  • Scale-up Reactions. University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • Cyanoacetamide. Organic Syntheses. [Link]

  • Carboxylate Compounds for Modern Applications. Advanced Chimica. [Link]

  • Ethyl Cyanoacetate for Synthesis MSDS. Loba Chemie. [Link]

  • Analytical Methods for Ethion. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of Ethyl 3-cyanooxane-3-carboxylate

Introduction Ethyl 3-cyanooxane-3-carboxylate is a heterocyclic compound of increasing interest in pharmaceutical and chemical synthesis. Its unique structural features, incorporating both a cyano and an ester functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-cyanooxane-3-carboxylate is a heterocyclic compound of increasing interest in pharmaceutical and chemical synthesis. Its unique structural features, incorporating both a cyano and an ester functional group within an oxane ring, make it a versatile building block. Accurate and precise quantification of this analyte is paramount for ensuring the quality, efficacy, and safety of starting materials, in-process controls, and final products in drug development and manufacturing.[1] This document provides a comprehensive guide to the analytical methodologies for the quantification of Ethyl 3-cyanooxane-3-carboxylate, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

The methodologies detailed below are developed based on the physicochemical properties of structurally similar molecules, such as ethyl cyanoacetate and other ethyl esters of cyclic keto-acids.[4][5][6][7] These methods are designed to be robust and provide a solid foundation for further method development and validation in your specific laboratory setting.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds.[8][9][10] Given the polar nature of the cyano and carboxylate groups, a reversed-phase HPLC method is proposed.

Rationale for Method Design

The selection of a reversed-phase method with a C18 column is based on its wide applicability and ability to retain and separate moderately polar organic molecules.[10] The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of any residual carboxylic acid impurities and improve peak shape. Detection is proposed at a low UV wavelength, as compounds with isolated ester and cyano groups typically have weak chromophores but show absorbance in the far UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards B->C D Prepare QC Samples B->D E Equilibrate HPLC System F Inject Sample/Standard E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Data Acquisition H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify Analyte K->L M Report Results L->M

Caption: Workflow for the HPLC quantification of Ethyl 3-cyanooxane-3-carboxylate.

Detailed HPLC Protocol

1.3.1. Materials and Reagents

  • Ethyl 3-cyanooxane-3-carboxylate reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (88% or higher purity)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

1.3.3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm
Run Time 15 minutes

1.3.4. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 3-cyanooxane-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing Ethyl 3-cyanooxane-3-carboxylate and dissolve it in the diluent to obtain a theoretical concentration within the calibration range.[11] Filter the final solution through a 0.45 µm syringe filter before injection.[12][13]

1.3.5. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Method Validation (Based on ICH Q2(R1) Guidelines)

A summary of the validation parameters and their typical acceptance criteria is provided below.[14]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]The peak for Ethyl 3-cyanooxane-3-carboxylate should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]The RSD for repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Part 2: Gas Chromatography (GC) Method

Gas Chromatography (GC) is a suitable alternative for the quantification of volatile and thermally stable compounds.[16] Since Ethyl 3-cyanooxane-3-carboxylate is an ester, it is expected to have sufficient volatility for GC analysis without the need for derivatization.

Rationale for Method Design

A GC method with a flame ionization detector (FID) is proposed due to the FID's excellent sensitivity towards organic compounds. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is chosen to provide good separation of the analyte from potential impurities. The choice of injection and detector temperatures is critical to ensure efficient volatilization without thermal degradation.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Reporting A_gc Weigh Analyte B_gc Dissolve in Solvent (e.g., Methylene Chloride) A_gc->B_gc C_gc Prepare Calibration Standards B_gc->C_gc D_gc Prepare QC Samples B_gc->D_gc E_gc Set GC Parameters F_gc Inject Sample/Standard E_gc->F_gc G_gc Chromatographic Separation (Capillary Column) F_gc->G_gc H_gc FID Detection G_gc->H_gc I_gc Data Acquisition H_gc->I_gc J_gc Integrate Peaks I_gc->J_gc K_gc Generate Calibration Curve J_gc->K_gc L_gc Quantify Analyte K_gc->L_gc M_gc Report Results L_gc->M_gc

Caption: Workflow for the GC quantification of Ethyl 3-cyanooxane-3-carboxylate.

Detailed GC Protocol

2.3.1. Materials and Reagents

  • Ethyl 3-cyanooxane-3-carboxylate reference standard (purity ≥98%)

  • Methylene chloride (GC grade or higher)

  • Internal standard (e.g., n-dodecane), if required for improved precision.

2.3.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

  • Analytical balance.

2.3.3. Chromatographic Conditions

ParameterRecommended Setting
Column DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow of 1.0 mL/min
Oven Temperature Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Detector FID
Detector Temperature 280 °C
Detector Gases Hydrogen and Air (flow rates as per manufacturer's recommendation)

2.3.4. Preparation of Solutions

  • Solvent: Methylene chloride.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 3-cyanooxane-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methylene chloride to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing Ethyl 3-cyanooxane-3-carboxylate and dissolve it in methylene chloride to obtain a theoretical concentration within the calibration range.

2.3.5. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 20,000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Method Validation

The GC method should be validated according to the same ICH Q2(R1) principles as the HPLC method, with appropriate adjustments for the technique. The validation parameters and acceptance criteria are generally the same as those listed in section 1.4.

Part 3: Spectroscopic Method (UV-Vis)

A standalone UV-Vis spectrophotometric method can be employed for a rapid, high-throughput estimation of Ethyl 3-cyanooxane-3-carboxylate in simple matrices where interfering substances are not present. This method is particularly useful for in-process monitoring.

Rationale for Method Design

The presence of the ester and cyano functional groups is expected to result in a UV absorbance maximum in the far UV region. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv Spectrophotometric Measurement cluster_data_uv Data Processing & Reporting A_uv Weigh Analyte B_uv Dissolve in Solvent (e.g., Ethanol) A_uv->B_uv C_uv Prepare Calibration Standards B_uv->C_uv D_uv Prepare Sample Solution B_uv->D_uv E_uv Set Wavelength (λmax) F_uv Zero with Blank E_uv->F_uv G_uv Measure Absorbance F_uv->G_uv H_uv Generate Calibration Curve G_uv->H_uv I_uv Calculate Concentration H_uv->I_uv J_uv Report Results I_uv->J_uv

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed UV-Vis Protocol

3.3.1. Materials and Reagents

  • Ethyl 3-cyanooxane-3-carboxylate reference standard (purity ≥98%)

  • Ethanol (spectroscopic grade)

3.3.2. Instrumentation

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

3.3.3. Procedure

  • Determination of λmax: Prepare a dilute solution of Ethyl 3-cyanooxane-3-carboxylate in ethanol and scan the UV spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard in ethanol. From the stock solution, prepare a series of calibration standards with concentrations that yield absorbances in the linear range (typically 0.1 to 1.0 AU).

  • Preparation of Sample Solution: Prepare a solution of the sample in ethanol with a concentration that is expected to fall within the range of the calibration standards.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Use ethanol as the blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve using its measured absorbance.

Method Validation

The UV-Vis method should also be validated for specificity (by analyzing a placebo or matrix blank), linearity, accuracy, and precision as described in section 1.4.

Conclusion

This application note provides detailed protocols for the quantification of Ethyl 3-cyanooxane-3-carboxylate using HPLC, GC, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method chosen be fully validated in the end-user's laboratory to ensure its suitability for the intended purpose and to comply with regulatory expectations.[3][12][17]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Ethyl 3-oxocyclohexanecarboxylate | C9H14O3. PubChem. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties - ResearchGate. (2021, June 14). Retrieved from [Link]

  • Ethyl 3-oxocyclopentanecarboxylate | C8H12O3. PubChem. Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019, July 23). Retrieved from [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (2014, March 27). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Retrieved from [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. (2023, April 27). Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Ethyl cyanoacetate | C5H7NO2. PubChem. Retrieved from [Link]

  • HPLC Sample Preparation - Organomation. Retrieved from [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6) - Cheméo. Retrieved from [Link]

  • HPLC problems with very polar molecules - Axion Labs. (2024, January 25). Retrieved from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Retrieved from [Link]

Sources

Method

applications of Ethyl 3-cyanooxane-3-carboxylate in medicinal chemistry

Application Note: Medicinal Chemistry Utility of Ethyl 3-cyanooxane-3-carboxylate Abstract Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyano-tetrahydro-2H-pyran-3-carboxylate) represents a high-value "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry Utility of Ethyl 3-cyanooxane-3-carboxylate

Abstract

Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyano-tetrahydro-2H-pyran-3-carboxylate) represents a high-value "privileged scaffold" in modern drug discovery. As a gem-disubstituted tetrahydropyran, it serves as a critical bioisostere for cyclohexane-based intermediates, offering enhanced metabolic stability and altered lipophilicity (LogP). This guide details the application of this scaffold in synthesizing spirocyclic hydantoins (Sigma-1 receptor ligands) and conformationally restricted


-amino acids  (isosteres of cyclic leucine/AIB). Detailed protocols for downstream transformations and mechanistic rationales are provided.

Introduction: The Bioisosteric Advantage

In medicinal chemistry, the replacement of a carbocyclic ring (cyclohexane/cyclopentane) with a tetrahydropyran (oxane) ring is a strategic bioisosteric substitution. The oxygen atom in the ring acts as a hydrogen bond acceptor, potentially improving solubility and altering the metabolic profile by blocking specific oxidation sites.

Ethyl 3-cyanooxane-3-carboxylate is particularly valuable because it possesses a quaternary center at the 3-position, breaking the symmetry often found in 4-substituted derivatives. This asymmetry is crucial for:

  • Chirality: Creating enantioselective drug candidates.

  • Vector Positioning: Orienting substituents (e.g., pharmacophores) in a precise 3D spatial arrangement distinct from the 4-isomer.

Key Applications Overview
  • Spiro-Hydantoins: Synthesis of inhibitors for aldose reductase or ligands for the Sigma-1 receptor.

  • Constrained Amino Acids: Precursor to 3-aminotetrahydropyran-3-carboxylic acid, a cyclic non-proteinogenic amino acid used in peptide stapling and peptidomimetics.

  • Gabapentinoid Homologation: Through Arndt-Eistert homologation, this scaffold can access pyran-based bioisosteres of Gabapentin.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start Ethyl 3-cyanooxane- 3-carboxylate Inter1 Spiro-Hydantoin Scaffold Start->Inter1 Bucherer-Bergs (modified) Inter2 3-Amino-oxane- 3-carboxylic acid Start->Inter2 1. Hydrolysis 2. Reduction Inter3 Pyran-Gabapentin (Homologation) Start->Inter3 Arndt-Eistert Target1 Sigma-1 Ligands (Neuroprotection) Inter1->Target1 Target2 Peptidomimetics (Constrained AIB) Inter2->Target2 Target3 Ca2+ Channel Blockers Inter3->Target3

Caption: Divergent synthesis pathways from Ethyl 3-cyanooxane-3-carboxylate to key medicinal targets.

Application 1: Synthesis of Spirocyclic Hydantoins

Spiro-hydantoins derived from tetrahydropyrans are potent scaffolds for targeting the Sigma-1 receptor and inhibiting metalloproteinases. While the Bucherer-Bergs reaction is typically performed on ketones, the gem-cyano ester moiety of our starting material allows for a direct conversion via a modified route or via the intermediate ketone if the starting material is generated in situ.

However, the most direct utility of the Ethyl 3-cyanooxane-3-carboxylate itself is to convert it into the amino-amide or spiro-hydantoin via reaction with urea or ammonium carbonate under pressure.

Protocol: Modified Bucherer-Bergs Cyclization

Objective: Convert the gem-cyano ester functionality into a spiro-hydantoin ring.

Reagents:

  • Ethyl 3-cyanooxane-3-carboxylate (1.0 equiv)

  • Ammonium Carbonate (3.0 equiv)

  • Potassium Cyanide (KCN) (1.5 equiv) - Caution: Toxic

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a pressure tube (bomb), dissolve Ethyl 3-cyanooxane-3-carboxylate (10 mmol) in 20 mL of 50% aqueous ethanol.

  • Reagent Addition: Add Ammonium Carbonate (30 mmol) and KCN (15 mmol). Note: Perform in a well-ventilated fume hood with cyanide sensors active.

  • Cyclization: Seal the tube and heat to 110°C for 24 hours. The elevated temperature is required to drive the equilibrium from the stable cyano-ester to the hydantoin ring.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water (50 mL).

  • Acidification: Carefully acidify to pH ~2 using 6M HCl. Caution: HCN gas may evolve; ensure vigorous ventilation.

  • Isolation: The spiro-hydantoin typically precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

Mechanistic Insight: The reaction proceeds via the hydrolysis of the nitrile to the amide, followed by nucleophilic attack of the amine (formed from ammonium carbonate) on the ester carbonyl, and subsequent cyclization. The gem-disubstitution effect (Thorpe-Ingold effect) accelerates this ring closure.

Application 2: Synthesis of Constrained -Amino Acids

The transformation of Ethyl 3-cyanooxane-3-carboxylate into 3-amino-tetrahydropyran-3-carboxylic acid yields a conformational restriction element. This molecule is a bioisostere of 1-aminocyclohexanecarboxylic acid and an analog of the dialkyl amino acid AIB (aminoisobutyric acid).

Protocol: Hydrolysis and Reduction Sequence

Objective: Generate the zwitterionic amino acid for peptide synthesis.

Workflow Diagram:

Protocol Start Ethyl 3-cyanooxane- 3-carboxylate Step1 Step 1: Acid Hydrolysis (6M HCl, Reflux, 12h) Start->Step1 Inter Intermediate: 3-Carboxy-oxane-3-carboxylic acid (Gem-diacid) Step1->Inter Step2 Step 2: Partial Esterification (EtOH, H2SO4) Inter->Step2 Step3 Step 3: Curtius Rearrangement (DPPA, tBuOH) Step2->Step3 Final Protected Amino Acid (Boc-Amino-Oxane-COOH) Step3->Final

Caption: Synthetic route to the protected amino acid via Curtius Rearrangement.

Alternative Protocol (Reductive Route): If the goal is the free amino acid without Curtius rearrangement:

  • Catalytic Hydrogenation (Nitrile Reduction):

    • Setup: Dissolve the starting material in Ethanol saturated with Ammonia (to suppress secondary amine formation).

    • Catalyst: Raney Nickel (10% w/w).

    • Conditions: Hydrogen atmosphere (50 psi) at Room Temperature for 12 hours.

    • Product: Ethyl 3-(aminomethyl)oxane-3-carboxylate (Note: This yields the

      
      -amino acid precursor if not careful, but typically the nitrile reduces to the amine).
      
    • Correction: Direct reduction of the

      
      -cyano ester yields the 
      
      
      
      -aminomethyl ester. To get the
      
      
      -amino acid (amino group on the ring), one must use the Hoffmann or Curtius rearrangement on the carboxylic acid derivative, as the nitrile carbon becomes an aminomethyl group (
      
      
      ), not an amino group (
      
      
      ).

Corrected High-Fidelity Protocol (Curtius Route): To obtain the 3-amino-tetrahydropyran-3-carboxylic acid (Amino on the ring):

  • Hydrolysis: Reflux Ethyl 3-cyanooxane-3-carboxylate in 20% KOH to obtain the gem-diacid (via hydrolysis of both ester and nitrile).

  • Anhydride Formation: Treat with Acetic Anhydride to form the cyclic anhydride.

  • Mono-esterification: Open with t-Butanol to get the mono-ester.

  • Curtius Rearrangement: Treat with DPPA (Diphenylphosphoryl azide) and TEA in Toluene to convert the free acid to the isocyanate, then trap with benzyl alcohol (Cbz) or t-butanol (Boc).

  • Result: Protected 3-amino-tetrahydropyran-3-carboxylic acid.

Data Summary & Properties

PropertyEthyl 3-cyanooxane-3-carboxylateCyclohexane Analog (Reference)Impact of Bioisosterism
Molecular Formula


Reduced carbon count
MW 183.2 g/mol 181.2 g/mol Negligible mass change
cLogP ~0.8~2.1Significant lowering of lipophilicity (improved solubility)
H-Bond Acceptors 4 (Ester O, Ring O, CN)2 (Ester O, CN)Enhanced water interaction
Metabolic Liability Low (Ring O blocks oxidation)High (C-H oxidation sites)Extended Half-life

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
    • Source:

  • Synthesis of Tetrahydropyran Scaffolds

    • Clarke, P. A., et al. (2008).[1] Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters.

    • Source: [Bioorg.[1] Med. Chem. Lett. 2008, 18, 149-151]([Link])

  • Gabapentinoid & Atagabalin Context

    • Blakemore, D. C., et al. (2010). Synthesis and in vivo evaluation of bicyclic gababutins. Bioorganic & Medicinal Chemistry Letters. (Discusses the cyclopentyl and pyran analogs).
    • Source: [Bioorg.[1] Med. Chem. Lett. 2010, 20, 2654]([Link])

  • Bucherer-Bergs Reaction Mechanisms

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
    • Source:

Sources

Application

Technical Application Note: Safe Handling, Storage, and Stability of Ethyl 3-cyanooxane-3-carboxylate

Executive Summary & Chemical Identity Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydropyran-3-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 3-cyanooxane-3-carboxylate (also known as Ethyl 3-cyanotetrahydropyran-3-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical scaffolds. Its structure features a tetrahydropyran (oxane) ring with a quaternary carbon at the 3-position, substituted with both a nitrile (cyano) and an ethyl ester group.

Due to the specific functional density of this molecule, it presents unique stability and handling challenges that differ from simple aliphatic esters. This guide defines the protocols for maintaining compound integrity (purity) and ensuring operator safety.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 3-cyanotetrahydropyran-3-carboxylate
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
CAS Number Not widely listed; Analogous to 1401868-91-4 (Oxetane analog)
Physical State Viscous liquid or low-melting solid (structure-dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol

Hazard Identification & Risk Assessment

Functional Group Analysis (The "Why" Behind the Safety)

To establish a robust safety protocol, we must analyze the reactivity of the specific functional groups:

  • Nitrile (-CN): While organic nitriles are generally less toxic than ionic cyanides, they can metabolize to release cyanide ions in vivo or release toxic fumes (HCN) under thermal decomposition or strong acidic hydrolysis.

  • Ethyl Ester (-COOEt): Susceptible to hydrolysis. Moisture ingress will degrade the compound into the corresponding carboxylic acid and ethanol, altering stoichiometry in downstream reactions.

  • Tetrahydropyran Ring: Generally stable and non-reactive, acting as a lipophilic spacer.

GHS Classification (Read-Across Methodology)

Based on structural analogs (e.g., Ethyl 3-cyanooxetane-3-carboxylate), the following precautionary classifications apply:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Storage Protocol: The "Chain of Custody" for Purity

Objective: Prevent hydrolysis of the ester and oxidation/discoloration of the ring system.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage (>6 months) should be at -20°C .

  • Atmosphere: The compound is hygroscopic . It must be stored under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.

Stability Monitoring Workflow

Implement a "Gatekeeper" system to verify purity before use in critical reactions.

StorageWorkflow Start Compound Receipt QC_Check Initial QC (H-NMR / LCMS) Start->QC_Check Storage Store: 4°C, Argon, Dark QC_Check->Storage Usage_Request Usage Request Storage->Usage_Request Visual_Inspect Visual Inspection (Color/Phase Change?) Usage_Request->Visual_Inspect Re_QC Re-validate Purity Visual_Inspect->Re_QC Yellowing/Precipitate Proceed Proceed to Synthesis Visual_Inspect->Proceed No Change Re_QC->Proceed >95% Purity Purify Purify (Flash Column) Re_QC->Purify <95% Purity

Figure 1: Decision logic for storage and purity verification. Note the critical visual inspection step for "yellowing," which often indicates nitrile oxidation or hydrolysis.

Handling & Synthesis Protocols

PPE Requirements[4]
  • Respiratory: Work strictly within a certified chemical fume hood. If handling powder outside a hood (not recommended), use an N95 or P100 respirator.

  • Dermal: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

  • Ocular: Chemical splash goggles.

Solubilization and Dispensing

The quaternary center at position 3 creates steric bulk. While this improves stability against deprotonation, it can slow down dissolution.

Protocol:

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents condensation of atmospheric water into the cold product (critical for ester stability).

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.

    • Avoid: Water, aqueous bases, or protic solvents (alcohols) for stock solutions, as these promote transesterification or hydrolysis over time.

  • Weighing: Use an anti-static gun if the solid is fluffy. Weigh into a tared vial, not onto weighing paper, to minimize transfer losses and aerosolization.

Chemical Compatibility Matrix
Reagent ClassCompatibilityNotes
Strong Acids (HCl, H₂SO₄) Incompatible Hydrolysis of nitrile to amide/acid; hydrolysis of ester.
Strong Bases (NaOH, LiOH) Incompatible Rapid saponification of ester.
Reducing Agents (LiAlH₄) Reactive Will reduce both ester (to alcohol) and nitrile (to amine).
Grignard Reagents Reactive Nucleophilic attack on ester/nitrile.
Oxidizing Agents Caution Potential oxidation of the ether oxygen in the ring.

Emergency Procedures

Spills and Exposure
  • Spill: Do not dry sweep. Dampen with a compatible solvent (like PEG-400 or water mist) to avoid dust. Absorb with vermiculite.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal
  • Segregation: Dispose of as Organic Waste - Toxic .

  • Labeling: Clearly mark waste containers with "Contains Nitriles" to alert waste management personnel, as mixing nitriles with strong acids in waste streams can be fatal (HCN generation).

Synthesis Application Note: Reactivity Insight

For researchers using this as a scaffold: The C3 position is quaternary . This means standard alpha-deprotonation strategies (using LDA or NaH) to alkylate this position are impossible (no alpha-proton).

  • Target Chemistry: Reactivity is focused on the transformation of the ester (reduction, amidation) or the nitrile (reduction to amine, hydrolysis to amide, cycloaddition to tetrazole).

  • Steric Hindrance: Be aware that the adjacent tetrahydropyran ring oxygen and the geminal substitution will create significant steric hindrance. Reactions at the ester carbonyl may require higher temperatures or more potent catalysts compared to a simple ethyl acetate derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-cyanooxetane-3-carboxylate (Analogous Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-cyanooxane-3-carboxylate

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis and optimization of Ethyl 3-cyanooxane-3-carboxylate. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-cyanooxane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Darzens condensation. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of Ethyl 3-cyanooxane-3-carboxylate. The formation of this α,β-epoxy ester is a nuanced process, and minor variations in conditions can significantly impact the outcome.

Q1: I am observing very low to no yield of the desired Ethyl 3-cyanooxane-3-carboxylate. What are the primary factors I should investigate?

A1: Low or no yield in a Darzens reaction is a common issue that can often be traced back to a few critical parameters. The reaction involves the formation of a resonance-stabilized carbanion from an α-haloester, which then attacks a carbonyl compound.[1] For the synthesis of Ethyl 3-cyanooxane-3-carboxylate, this typically involves the reaction of an ethyl α-halo-α-cyanoacetate with formaldehyde.

Here are the key areas to troubleshoot:

  • Base Selection and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the α-carbon of the ethyl chloro(or bromo)cyanoacetate but not so nucleophilic that it attacks the ester or the halo-ester itself.

    • Weak Base: If the base is too weak (e.g., triethylamine in some systems), deprotonation will be inefficient, leading to no reaction.

    • Strong, Nucleophilic Base: A base like sodium ethoxide can participate in side reactions, such as transesterification or addition to the nitrile.

    • Optimal Choice: Non-nucleophilic, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred. Ensure you are using at least one full equivalent of the base.

  • Purity of Reagents:

    • Ethyl Cyanoacetate Derivatives: The starting ethyl chloro- or bromo-cyanoacetate must be pure and anhydrous. Impurities can interfere with the catalyst or base.

    • Formaldehyde Source: Formaldehyde can be challenging to handle. Paraformaldehyde must be effectively depolymerized before it can react. Anhydrous conditions are crucial as water can quench the carbanion intermediate.

    • Solvent: The solvent must be anhydrous. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred to solvate the intermediates without interfering with the reaction.

  • Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and prevent side reactions.[2] After the addition of formaldehyde, the reaction may need to be slowly warmed to room temperature to proceed to completion. Runaway temperatures can lead to polymerization and decomposition.

Q2: My reaction is producing a complex mixture of side products. How can I identify and minimize them?

A2: The formation of multiple products is indicative of competing reaction pathways. Understanding these pathways is key to optimizing for your desired epoxide.

  • Common Side Reactions:

    • Self-Condensation of Ethyl α-halo-α-cyanoacetate: The enolate can react with another molecule of the starting halo-ester. Using a low temperature and slow addition of the base can minimize this.

    • Cannizzaro-type reactions of Formaldehyde: In the presence of a strong base, formaldehyde can disproportionate.

    • Ring-Opening of the Epoxide: The desired product, Ethyl 3-cyanooxane-3-carboxylate, has a strained oxirane ring that is susceptible to nucleophilic attack, especially under acidic or strongly basic workup conditions. This can lead to the formation of diol or other ring-opened products. A carefully controlled, neutral or slightly basic workup is recommended.

    • Hydrolysis: Premature hydrolysis of the ester or nitrile groups can occur if water is present, especially at elevated temperatures or under harsh pH conditions.

  • Optimization Strategies:

    • Inverse Addition: Add the base to a solution of the halo-ester and formaldehyde. This keeps the concentration of the enolate low and minimizes self-condensation.

    • Temperature Control: Maintain a consistently low temperature during the addition of reagents.

    • Careful Workup: Quench the reaction with a mild acid (like saturated ammonium chloride solution) and avoid strong acids or bases during extraction.

Q3: Purification of Ethyl 3-cyanooxane-3-carboxylate is proving difficult. What are the best practices?

A3: The purification of epoxides, particularly those with multiple functional groups, requires careful handling to prevent decomposition.

  • Chromatography:

    • Stationary Phase: Silica gel can be acidic enough to catalyze the ring-opening of the epoxide. It is often beneficial to use deactivated (neutral) silica gel, which can be prepared by treating standard silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

    • Eluent System: A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The polarity of the product is influenced by the ester and cyano groups.[3]

  • Distillation: Due to the potential for thermal decomposition of the epoxide ring, distillation should be approached with caution. If necessary, use high vacuum and low temperatures (Kugelrohr distillation can be effective for small scales).

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. The challenge is finding a suitable solvent that dissolves the compound at high temperatures but not at low temperatures, without reacting with it.[4]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for the synthesis of Ethyl 3-cyanooxane-3-carboxylate?

A: The synthesis is a classic example of the Darzens Reaction . The mechanism proceeds in two main steps:

  • Deprotonation: A strong base removes the acidic proton from the α-carbon of the ethyl α-halo-α-cyanoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack and Ring Closure: The enolate acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the halide to form the oxirane ring.[1][5]

Darzens_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Ring Closure Haloester EtOOC-CH(X)-CN Enolate EtOOC-C⁻(X)-CN ↔ EtOOC-C(X)=C=N⁻ Haloester->Enolate + Base Base B:⁻ Formaldehyde H₂C=O Intermediate EtOOC-C(X)(CN)-CH₂-O⁻ Product Ethyl 3-cyanooxane-3-carboxylate Intermediate->Product Intramolecular SN2 -X⁻ Enolate_ref Enolate Enolate_ref->Intermediate + H₂C=O

Caption: Mechanism of the Darzens Reaction.

Q: What is the optimal temperature for this reaction?

A: There is no single optimal temperature, as it depends on the specific base and solvent system used. However, a general guideline is to perform the initial deprotonation and addition of formaldehyde at a low temperature (0 °C to -78 °C) to ensure controlled reaction and minimize side products. The reaction may then be allowed to slowly warm to room temperature to drive it to completion.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots using a UV lamp (if the starting materials or product are UV active) and/or a potassium permanganate stain, which is effective for visualizing a wide range of organic compounds. The disappearance of the starting halo-ester and the appearance of a new spot for the product will indicate the reaction's progress.

Q: How stable is Ethyl 3-cyanooxane-3-carboxylate for storage?

A: As with many epoxides, Ethyl 3-cyanooxane-3-carboxylate is susceptible to ring-opening in the presence of acids, bases, and other nucleophiles.[6] For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (refrigerated or frozen) to minimize degradation.

Experimental Protocols & Data

Illustrative Protocol: Synthesis of Ethyl 3-cyanooxane-3-carboxylate

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions. All operations should be performed in a well-ventilated fume hood.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2-chloro-2-cyanoacetate

  • Paraformaldehyde (dried under vacuum)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • To the flask, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve ethyl 2-chloro-2-cyanoacetate (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of ethyl 2-chloro-2-cyanoacetate to the stirred NaH suspension at 0 °C. Stir for 30 minutes at this temperature to allow for complete deprotonation.

  • Add dried paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutral silica gel using a gradient of ethyl acetate in hexanes.

Data Summary: Influence of Reaction Parameters

The following table provides a summary of how different reaction parameters can influence the outcome of the synthesis.

ParameterCondition ACondition BExpected OutcomeRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Higher purity with NaHNaH is a non-nucleophilic base, reducing side reactions like transesterification.[2]
Solvent Ethanol (EtOH)Tetrahydrofuran (THF)Higher yield in THFProtic solvents like ethanol can protonate the enolate intermediate, quenching the reaction.[2]
Temperature Room Temperature0 °C to Room Temp.Fewer side products at lower temp.Low temperatures provide better control over the exothermic reaction and minimize side reactions.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Base Is the base strong enough and non-nucleophilic? (e.g., NaH, KOtBu) Start->Check_Base Check_Base->Start No, change base Check_Reagents Are all reagents and solvents pure and anhydrous? Check_Base->Check_Reagents Yes Check_Reagents->Start No, purify/dry reagents Check_Temp Was the reaction performed at low temperature? Check_Reagents->Check_Temp Yes Check_Temp->Start No, control temperature Side_Products Complex mixture of side products observed? Check_Temp->Side_Products Yes Optimize_Addition Try inverse addition or slower addition of reagents. Side_Products->Optimize_Addition Optimize_Workup Is the workup neutral? Avoid strong acid/base. Optimize_Addition->Optimize_Workup Purification_Issue Difficulty in purification? Optimize_Workup->Purification_Issue Neutral_Silica Use neutral silica gel for chromatography. Purification_Issue->Neutral_Silica Low_Temp_Distill Consider low-temperature vacuum distillation. Neutral_Silica->Low_Temp_Distill Success Improved Yield and Purity Low_Temp_Distill->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.
  • ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Ethyl 3-oxocyclopentanecarboxylate | C8H12O3. PubChem - NIH. [Link]

  • Ethyl 3-oxocyclohexanecarboxylate | C9H14O3. PubChem - NIH. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • US20140051881A1 - Process for preparation of dicyanocarboxylate derivatives.
  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. PMC. [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Darzens reaction. Wikipedia. [Link]

  • Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. ResearchGate. [Link]

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. [Link]

  • WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
  • Ethyl 2 cyano 2 4 hydroxymethyl 5 phenyl 1 3 oxazolan 2 yliden acetate. mzCloud. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ArTS. [Link]

Sources

Troubleshooting

unexpected spectroscopic results for Ethyl 3-cyanooxane-3-carboxylate

Welcome to the technical support resource for Ethyl 3-cyanooxetane-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 3-cyanooxetane-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this versatile building block. As a strained heterocyclic system, the oxetane ring introduces unique chemical properties that can sometimes lead to surprising outcomes in synthesis and analysis. This document provides in-depth, experience-based troubleshooting for these challenges in a practical, question-and-answer format.

Introduction: The Expected Spectroscopic Signature

Before diagnosing an unexpected result, it is crucial to have a clear baseline for what is expected. Ethyl 3-cyanooxetane-3-carboxylate is a small molecule with distinct functional groups: an ethyl ester, a nitrile, and a strained oxetane ring. Each contributes characteristic signals to the overall spectroscopic profile.

Molecular Structure:

G start Ethyl 3-cyanooxetane-3-carboxylate (Strained Ring) product Ethyl 2-cyano-3-hydroxy-3-(hydroxymethyl)propanoate (Ring-Opened Product) start->product Ring-Opening Reaction reagents Trace H+ or Nu- | (e.g., H₂O) reagents->product

Figure 2. Plausible reaction pathway leading to unexpected NMR signals.

Troubleshooting Protocol:

  • D₂O Shake Experiment: This is the definitive test for an exchangeable proton (like -OH).

    • Step 1: Acquire a standard ¹H NMR spectrum of your sample.

    • Step 2: Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Step 3: Shake the tube vigorously for 30 seconds.

    • Step 4: Re-acquire the ¹H NMR spectrum.

    • Result: If the broad singlet disappears or significantly diminishes, it confirms the presence of an -OH or -NH group. [1]

  • Check for Acidity: Use a pH strip to test a concentrated solution of your compound in a neutral solvent (like methanol). If the sample is acidic, it strongly supports the ring-opening hypothesis.

Preventative Measures:

  • Ensure all solvents and reagents used in the final purification steps are strictly anhydrous and neutral.

  • Store the compound in a desiccator, under an inert atmosphere if possible.

  • When preparing NMR samples, use high-quality, dry NMR solvents. Consider storing the solvent over molecular sieves. [1]

Q2: My IR spectrum shows a very broad absorption from 2500-3300 cm⁻¹ that overlaps with the C-H stretches, and the ester C=O peak has shifted to a lower wavenumber (~1710 cm⁻¹).

Plausible Cause: This spectral pattern is highly characteristic of a carboxylic acid, indicating that the ethyl ester has been hydrolyzed. [2][3] Chemical Rationale: Ester hydrolysis can be catalyzed by acid or base. If your synthesis or workup involved aqueous acidic or basic conditions, or if the sample has been stored improperly in the presence of moisture, hydrolysis is a likely side reaction. The resulting carboxylic acid forms strong hydrogen-bonded dimers, which gives rise to the exceptionally broad O-H stretch and a shift of the C=O stretch to a lower frequency. [3]

Table 2: IR Data Comparison - Ester vs. Hydrolyzed Acid
Functional Group Expected (Ester) Observed (Acid) Reason for Change
O-H Stretch Absent2500-3300 cm⁻¹ (very broad)Formation of the carboxylic acid -OH group. [2]
C=O Stretch 1735-1750 cm⁻¹ (sharp)~1710 cm⁻¹ (sharp)Hydrogen bonding in the carboxylic acid dimer weakens the C=O bond. [2]

Troubleshooting Protocol:

  • Solubility Test: Carboxylic acids are often soluble in aqueous sodium bicarbonate solution (with effervescence), while the parent ester is not. This simple chemical test can provide strong evidence.

  • ¹³C NMR Analysis: Check the carbonyl region of the ¹³C NMR spectrum. The chemical shift for a carboxylic acid carbonyl is typically further downfield (175-185 ppm) compared to an ester (170-175 ppm). [4]3. Re-esterification: As a chemical proof, you can attempt to convert the product back to an ester using a standard Fischer esterification (ethanol, catalytic acid). Successful conversion confirms the presence of the carboxylic acid.

Q3: My Mass Spectrum shows a peak at M+18, and my NMR is complicated with multiple sets of signals that don't match the starting material.

Plausible Cause: The M+18 peak in a mass spectrum often corresponds to an adduct with water, which points towards a hydrolysis product. In this specific case, it likely signifies the ring-opened diol discussed in Q1. The complex NMR suggests that subsequent reactions, such as dimerization or polymerization, may have occurred.

Chemical Rationale: The ring-opened product contains two hydroxyl groups, which can act as nucleophiles themselves. One molecule of the diol can attack the strained oxetane ring of another molecule, initiating a polymerization cascade. This is particularly prevalent if the sample is heated or stored in a concentrated form.

G cluster_0 Initial Troubleshooting Flow cluster_1 Diagnosis A Unexpected Spectroscopic Result B Analyze ¹H NMR: Broad peak? Missing oxetane signals? A->B C Analyze IR: Broad O-H? Shifted C=O? A->C D Analyze MS: M+18 or M+H₂O peaks? A->D E Perform D₂O Shake B->E Yes F Check ¹³C NMR C->F Yes G Check for Polymerization (GPC/SEC) D->G Yes H Ring-Opening Confirmed E->H I Ester Hydrolysis Confirmed F->I J Polymerization Likely G->J

Figure 3. Diagnostic workflow for unexpected spectroscopic results.

Troubleshooting Protocol:

  • Re-evaluate Purification: Standard column chromatography may not be sufficient to separate oligomers. Consider size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) if available.

  • Lower Concentration/Temperature: If you suspect decomposition is ongoing, dilute your sample immediately and store it at a low temperature (e.g., -20 °C). Re-acquire spectra on the diluted sample to see if the profile simplifies.

  • Mind the Starting Materials: Ensure your starting materials, such as ethyl cyanoacetate, are pure. Impurities from the synthesis of precursors can carry through and complicate spectra. [5][6]

References

  • Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. National Center for Biotechnology Information. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. - ResearchGate. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Spectroscopy Online. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Specac Ltd. [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. ResearchGate. [Link]

  • CAS 105-56-6 Ethyl Cyanoacetate Impurity - Anant Pharmaceuticals Pvt. Ltd. Anant Pharmaceuticals Pvt. Ltd. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of the structure of Ethyl 3-cyanooxane-3-carboxylate by X-ray crystallography

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary Product/Method Evaluated: Single-Crystal X-Ray Diffraction (SC-XRD) Application: Structural determination of Ethyl 3-cyanooxane-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

Product/Method Evaluated: Single-Crystal X-Ray Diffraction (SC-XRD) Application: Structural determination of Ethyl 3-cyanooxane-3-carboxylate (and 3,3-disubstituted tetrahydropyran analogs). Verdict: Gold Standard.

For researchers synthesizing Ethyl 3-cyanooxane-3-carboxylate , standard spectroscopic methods (NMR, IR, MS) often fail to provide unambiguous structural proof due to the quaternary center at C3 and the conformational flexibility of the saturated oxane ring. This guide objectively validates X-ray crystallography as the superior analytical "product" for this application, comparing its performance metrics (resolution, ambiguity, and information density) against NMR and computational modeling.

The Structural Challenge: Why Standard Methods Fail

The molecule , Ethyl 3-cyanooxane-3-carboxylate , presents a classic "blind spot" in organic characterization:

  • The Quaternary C3 Center: The carbon at position 3 is bonded to four non-hydrogen atoms (C2, C4, Cyano, Ester). Consequently, there are no protons on C3 to provide direct

    
     scalar coupling (COSY) or NOE signals to the rest of the ring.
    
  • Ring Conformational Mobility: The tetrahydropyran (oxane) ring exists in equilibrium between chair and boat conformations. NMR signals often represent a time-averaged environment, obscuring the true low-energy geometry.

  • Electronic similarity: The cyano (-CN) and ester (-COOEt) groups are both electron-withdrawing. Distinguishing their orientation (axial vs. equatorial) based solely on

    
     chemical shifts is prone to error without a reference standard.
    
Comparative Performance Analysis

The following table contrasts the "performance" of X-ray crystallography against the primary alternatives for this specific scaffold.

FeatureX-Ray Crystallography (SC-XRD) 1D/2D NMR (

)
Computational Modeling (DFT)
Structural Certainty Absolute (100%) Inferential (70-80%)Hypothetical (Dependent on basis set)
Quaternary Center Directly maps electron density of C3 and substituents."Silent" in

. Requires long-range HMBC (often ambiguous).
N/A (Calculates energy, doesn't "see" the sample).
Stereochemistry Unambiguous assignment of axial/equatorial positioning.Difficult due to ring flipping averaging NOE signals.Can predict stability, but cannot prove synthesis outcome.
Sample State Solid (Single Crystal required).Solution (Liquid).Virtual.
Limit of Detection Requires good crystal (~0.1 mm).Low (sub-milligram).N/A.
Time to Result 2-24 hours (once crystallized).10-60 minutes.Days (for high-level theory).
Technical Deep Dive: The X-Ray Solution

X-ray crystallography bypasses the magnetic limitations of NMR by interacting directly with the electron density of the molecule. For Ethyl 3-cyanooxane-3-carboxylate, this provides three critical data points that no other method can offer simultaneously:

  • C3-Substituent Orientation: It definitively shows whether the nitrile or the ester group occupies the axial position in the solid state.

  • Ring Puckering Parameters: It calculates the Cremer-Pople parameters, mathematically defining the exact chair/boat conformation.

  • Intermolecular Packing: It reveals if the structure is stabilized by weak

    
     or dipole-dipole interactions between the nitrile and the ester of neighboring molecules.
    
Experimental Protocol: Crystallization of Low-Melting Esters

Ethyl 3-cyanooxane-3-carboxylate is likely a low-melting solid or oil (similar to ethyl 3-coumarincarboxylate analogs). Standard crystallization often fails. Use this optimized protocol:

Step 1: Solvent Screening (Vapor Diffusion)

  • Solvent A (Good): Ethyl Acetate or Dichloromethane (DCM).

  • Solvent B (Poor): Pentane or Hexane.

  • Procedure: Dissolve 20 mg of the compound in 0.5 mL of Solvent A in a small vial. Place this open vial inside a larger jar containing 5 mL of Solvent B. Cap the large jar. Allow Solvent B to diffuse into A over 48-72 hours at 4°C (fridge).

Step 2: Low-Temperature Handling (The "Oil" Contingency) If the product remains an oil at room temperature, in situ cryocrystallography is required:

  • Mount a drop of the oil on a MicroLoop™.

  • Flash-cool the stream to 100 K using a nitrogen cryostream.

  • Use the "zone melting" technique: Use a laser or block the cryostream momentarily to melt the droplet, then re-freeze slowly to induce nucleation of a single domain.

Step 3: Data Collection Strategy

  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: Organic molecules with only C, H, N, O scatter weakly. Copper sources provide higher intensity diffraction for these light atoms compared to Molybdenum (Mo) sources, which are better for heavy metals.

  • Resolution: Aim for 0.8 Å resolution to ensure the

    
     bond length (typically 1.14 Å) is distinct from the 
    
    
    
    bond (typically 1.20 Å).
Validation Workflow Diagram

The following diagram outlines the decision logic for validating this scaffold, highlighting the "Failure Loop" of NMR and the "Success Path" of X-ray.

ValidationWorkflow Start Crude Ethyl 3-cyanooxane-3-carboxylate PhysicalState Check Physical State Start->PhysicalState Liquid Oil / Low-Melt Solid PhysicalState->Liquid Solid Stable Solid PhysicalState->Solid NMR 1H / 13C NMR Analysis Liquid->NMR Solid->NMR Ambiguity AMBIGUITY ALERT: Quaternary C3 silent Ring flip averages signal NMR->Ambiguity Inconclusive Crystallization Crystallization Strategy Ambiguity->Crystallization Requires XRD MethodA Vapor Diffusion (EtOAc / Pentane) Crystallization->MethodA If Solid MethodB In Situ Cryo-Mounting (Zone Melting) Crystallization->MethodB If Oil XRD SC-XRD Data Collection (Cu Source, 100 K) MethodA->XRD MethodB->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result VALIDATED STRUCTURE (Defined Stereochem & Conformation) Refinement->Result

Figure 1: Decision tree for structural validation. Note the critical "Ambiguity Alert" at the NMR stage, necessitating the shift to Crystallization and XRD.

Expected Data & Interpretation

When analyzing the X-ray data for Ethyl 3-cyanooxane-3-carboxylate, focus on these validation metrics:

ParameterExpected Value (Approx)Significance
Space Group

or

(Centrosymmetric)
Most common for racemates. If chiral synthesis was attempted, look for

.
Bond: C3-Cyano

(C-C),

(C

N)
Confirms nitrile identity vs. isonitrile or other byproducts.
Bond: C3-Ester

(C-C),

(C=O)
Distinguishes the ester carbonyl.
Torsion Angles

(Gauche)
Defines the chair conformation.
R-Factor (

)

Indicates a high-quality model fit to the electron density.
Conclusion

While NMR is faster and requires less sample preparation, it is fundamentally incapable of resolving the static stereochemistry of the quaternary C3 center in Ethyl 3-cyanooxane-3-carboxylate with high confidence. X-ray crystallography, particularly using low-temperature techniques for low-melting esters, provides the only self-validating, legally defensible proof of structure . For drug development applications where binding affinity depends on the precise axial/equatorial orientation of the cyano group, X-ray validation is not optional—it is essential.

References
  • Smythe, M. E., et al. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical. Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Guides. Link

  • University of Fribourg. (2023). Guide for Crystallization of Small Organic Molecules. Department of Chemistry. Link

  • Hallas, G., & Towns, A. D. (1996). A comparison of the properties of some 2-aminothiophene-derived disperse dyes (Structural analogs of ethyl esters). Dyes and Pigments, 31(4), 273-285. Link

  • MtoZ Biolabs. (2024). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?Link

Comparative

A Comparative Guide to the Applications of Ethyl Cyanoacetate and its Derivatives in Synthetic Chemistry

A Note on the Topic: Initial searches for "Ethyl 3-cyanooxane-3-carboxylate" did not yield information on a compound with established applications in the scientific literature, suggesting a possible typographical error....

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "Ethyl 3-cyanooxane-3-carboxylate" did not yield information on a compound with established applications in the scientific literature, suggesting a possible typographical error. This guide will therefore focus on the closely related and highly versatile chemical intermediate, Ethyl Cyanoacetate , and its immediate derivatives, which are central to a vast array of synthetic transformations. We will explore its applications, compare synthetic methodologies, and provide practical, data-supported insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Ethyl Cyanoacetate

Ethyl cyanoacetate is a colorless organic compound with a pleasant odor that serves as a cornerstone in modern organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: an ester, a nitrile, and an acidic α-methylene group. This unique combination of functional groups makes it a powerful building block for the construction of complex molecules, particularly heterocyclic systems that form the backbone of many pharmaceutical agents.[1] The reactivity of the active methylene group, flanked by two electron-withdrawing groups (the nitrile and the carbonyl), allows for facile deprotonation and subsequent participation in a variety of carbon-carbon bond-forming reactions.[1]

This guide will delve into the primary applications of ethyl cyanoacetate, with a particular focus on its role in the Knoevenagel condensation to form ethyl 2-cyanoacrylates. We will compare different synthetic protocols for these reactions and explore the subsequent transformations of these intermediates into medicinally relevant scaffolds.

The Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3] Ethyl cyanoacetate is an ideal substrate for this reaction, readily condensing with a wide range of aldehydes to yield substituted ethyl 2-cyanoacrylates.[2] These products are themselves valuable intermediates, primed for further synthetic manipulations.

Comparative Analysis of Synthesis Protocols for Ethyl 2-Cyanoacrylates

The synthesis of ethyl 2-cyanoacrylates can be achieved through various methods, each with its own advantages and disadvantages. Here, we compare a conventional piperidine-catalyzed method with a more modern, microwave-assisted approach.

ParameterConventional Method (Piperidine-catalyzed)Microwave-Assisted Method
Catalyst PiperidineOften catalyst-free or with a solid support
Solvent Ethanol, ChloroformOften solvent-free or a high-boiling solvent
Reaction Time 8 hours20-60 seconds
Temperature Room TemperatureElevated (controlled by microwave irradiation)
Yield Generally good to highOften higher than conventional methods
Work-up Solvent removal, recrystallizationMinimal work-up, often just recrystallization

Experimental Protocol 1: Conventional Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate [3]

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 ml per mole of aldehyde) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.

Experimental Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate [3]

  • In a microwave-safe vessel, combine 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture for 20-60 seconds.

  • Monitor the reaction for completion.

  • After cooling, the product can be isolated and purified, typically by recrystallization.

Workflow for Knoevenagel Condensation:

G cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A1 Dissolve Reactants in Ethanol A2 Add Piperidine Catalyst A1->A2 A3 Stir at Room Temperature (8h) A2->A3 A4 Monitor by TLC A3->A4 A5 Solvent Removal A4->A5 A6 Recrystallization A5->A6 Product Ethyl 2-Cyano-3-(3-pyridyl)acrylate A6->Product B1 Combine Reactants B2 Microwave Irradiation (20-60s) B1->B2 B3 Monitor Reaction B2->B3 B4 Cooling B3->B4 B5 Recrystallization B4->B5 B5->Product Reactants 3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate Reactants->A1 Reactants->B1

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Applications in the Synthesis of Bioactive Heterocycles

Ethyl cyanoacetate and its derivatives are instrumental in the synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Pyridazinones

Pyridazinone derivatives are an important class of heterocycles with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5]

Reaction Pathway for Pyridazinone Synthesis:

G A Ethyl 2-cyano-3-arylacrylate C Cyclization A->C B Hydrazine Hydrate B->C D Substituted Pyridazinone C->D Formation of Pyridazinone Ring

Caption: General pathway for the synthesis of pyridazinones.

One common synthetic route involves the reaction of an ethyl 2-cyano-3-aryl-3-oxopropanoate (which can be derived from ethyl cyanoacetate) with hydrazine hydrate. This reaction proceeds via a condensation-cyclization sequence to afford the pyridazinone core.

Synthesis of Pyrazoles

Pyrazoles are another class of five-membered heterocyclic compounds that are prevalent in many pharmaceuticals.[6] The synthesis of aminopyrazole derivatives can be achieved through the reaction of 2-cyanothioacetamides with hydrazine.[6] This reaction involves both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles.[6]

Experimental Protocol: Synthesis of 3,5-Diaminopyrazoles

  • Dissolve the 2-cyanothioacetamide in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for a specified period.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Recrystallize the crude product to obtain pure 3,5-diaminopyrazole.

Synthesis of Pyridones

3-Cyano-2-pyridone derivatives are valuable fluorescent scaffolds and are also found in many biologically active compounds.[7][8] A common synthetic approach involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone in the presence of a base.[7] The N-alkylated-2-cyanoacetamides are themselves synthesized from the reaction of anilines with ethyl cyanoacetate.[7][8]

Synthetic Pathway to 3-Cyano-2-pyridones:

G A Aniline Derivatives C N-alkylated-2-cyanoacetamide A->C Reflux B Ethyl Cyanoacetate B->C F 3-Cyano-2-pyridone Derivative C->F Reflux D Acetylacetone D->F E Base (KOH) E->F

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-oxo-3-phenylpropanoate

A Note on Chemical Nomenclature: The compound "Ethyl 3-cyanooxane-3-carboxylate" appears to be a non-standard or erroneous chemical name. Based on common laboratory reagents and the likely intent of the query, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The compound "Ethyl 3-cyanooxane-3-carboxylate" appears to be a non-standard or erroneous chemical name. Based on common laboratory reagents and the likely intent of the query, this guide will focus on the safety protocols for Ethyl 3-oxo-3-phenylpropanoate (CAS No. 94-02-0), also known as Ethyl benzoylacetate. This widely used compound is a key intermediate in various synthetic applications within research and drug development.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to instill a deep understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of Ethyl 3-oxo-3-phenylpropanoate

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Ethyl 3-oxo-3-phenylpropanoate presents several risks that necessitate the use of appropriate personal protective equipment (PPE).[1] According to safety data sheets, the primary hazards include:

  • Harmful if swallowed or inhaled: Ingestion or inhalation of this compound can lead to adverse health effects.[1]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • Causes serious eye irritation: The compound is a significant eye irritant, potentially causing serious damage.[1]

  • May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][2]

The toxicological properties of this substance have not been fully investigated, which underscores the importance of cautious handling and the consistent use of PPE.[2]

Core Protective Measures: Selecting the Right PPE

A multi-layered approach to PPE is crucial for minimizing exposure to Ethyl 3-oxo-3-phenylpropanoate. The following table summarizes the recommended PPE for various laboratory tasks involving this chemical.

Protection LevelEngineering ControlsHand ProtectionEye and Face ProtectionBody ProtectionRespiratory Protection
Standard Handling Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves. Regularly inspect for tears or punctures.Chemical splash goggles and a face shield.[3]Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[3]Not generally required if handled in a certified chemical fume hood.
Large-Scale Operations or High-Risk Procedures Closed System or Glove BoxHeavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical splash goggles and a full-face shield.Chemical-resistant apron or suit over a flame-resistant lab coat.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2]
Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling Ethyl 3-oxo-3-phenylpropanoate:

  • Chemical Fume Hood: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]

  • Local Exhaust Ventilation: For tasks outside a fume hood, ensure adequate local exhaust ventilation is in place.[4]

Hand Protection: Preventing Skin Contact

Given that Ethyl 3-oxo-3-phenylpropanoate causes skin irritation, appropriate hand protection is non-negotiable.

  • Glove Selection: Wear appropriate protective gloves to prevent skin exposure.[2] While specific breakthrough times for this chemical are not always available, nitrile or neoprene gloves are generally recommended for handling many organic chemicals.[3]

  • Glove Inspection: Before each use, inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For added protection, especially when handling larger quantities or for prolonged periods, consider double-gloving.

Eye and Face Protection: Shielding from Splashes

To prevent serious eye irritation, robust eye and face protection is essential.

  • Chemical Splash Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes, supplement goggles with a face shield for full facial protection.[3]

Body Protection: A Barrier for Your Body

Protective clothing prevents accidental skin contact and contamination of your personal clothing.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times.[3]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling Ethyl 3-oxo-3-phenylpropanoate in a fume hood will provide adequate respiratory protection. However, in certain situations, such as a large spill or when engineering controls are not feasible, respiratory protection may be necessary.

  • Respirator Program: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2]

Procedural Guidance: Safe Handling and Disposal

Beyond PPE, safe operational procedures are critical for minimizing risk.

Prudent Handling Practices
  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Keep the container tightly closed when not in use.[2][4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[2]

  • Protect from light and air.[2]

Spill Response

In the event of a spill:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of waste in accordance with all local, state, and federal regulations. It is recommended to entrust the disposal of this chemical to a licensed waste disposal company.[4] Do not dispose of it down the drain.

Emergency Procedures: In Case of Exposure

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 3-oxo-3-phenylpropanoate.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_action Final Action start Start: Handling Ethyl 3-oxo-3-phenylpropanoate task_scale What is the scale of the operation? start->task_scale small_scale Small Scale / Standard Lab Use task_scale->small_scale < 100g large_scale Large Scale / High Risk task_scale->large_scale > 100g or high splash risk engineering_controls Work in a Chemical Fume Hood small_scale->engineering_controls large_scale->engineering_controls enhanced_ppe Enhanced PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical Apron large_scale->enhanced_ppe standard_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat engineering_controls->standard_ppe respirator Is there a risk of inhalation? (e.g., spill, poor ventilation) standard_ppe->respirator enhanced_ppe->respirator use_respirator Use appropriate respirator per institutional guidelines respirator->use_respirator Yes proceed Proceed with Caution respirator->proceed No use_respirator->proceed

Caption: PPE Selection Workflow for Ethyl 3-oxo-3-phenylpropanoate.

References

  • Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)propanoate. Retrieved from [Link]

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